molecular formula C9H13NO2S B2472662 1-Phenylpropane-1-sulfonamide CAS No. 1247494-45-6

1-Phenylpropane-1-sulfonamide

Cat. No.: B2472662
CAS No.: 1247494-45-6
M. Wt: 199.27
InChI Key: PMOTYADHFATPGX-UHFFFAOYSA-N
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Description

1-Phenylpropane-1-sulfonamide (CAS 1247494-45-6) is an organic sulfur compound featuring the sulfonamide functional group, a crucial scaffold in medicinal chemistry and drug development . With the molecular formula C9H13NO2S and a molecular weight of 199.27, this compound is characterized by its SMILES structure, CCC(C1=CC=CC=C1)S(N)=O . Sulfonamides are a class of compounds with a rich history, forming the basis of the first synthetic antimicrobial agents and continue to be relevant due to their diverse pharmacological activities . The sulfonamide functional group (R-SO₂NH₂ or R-SO₂NH-R') is a key motif found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors . As a research chemical, 1-Phenylpropane-1-sulfonamide serves as a valuable building block in synthetic organic chemistry for the preparation of more complex molecules and is used in method development for sulfonamide synthesis . Its structure makes it of particular interest for investigating structure-activity relationships (SAR), studying molecular interactions with biological macromolecules, and exploring new chemical spaces in medicinal chemistry programs . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOTYADHFATPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Phenylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique stereoelectronic properties, ability to act as an amide isostere, and capacity for improving physicochemical characteristics make it a critical component in drug design.[4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-phenylpropane-1-sulfonamide, a chiral sulfonamide with potential as a valuable building block for more complex bioactive molecules. We will delve into the causal rationale behind the chosen synthetic strategy, present detailed, self-validating experimental protocols, and outline a multi-technique spectroscopic workflow for unambiguous structural elucidation and purity confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to sulfonamide chemistry.

Introduction: The Sulfonamide Scaffold in Drug Discovery

Sulfonamides are organosulfur compounds featuring the –SO₂NH₂ or –SO₂NHR functional group.[2] Their journey from early antibacterial agents to a ubiquitous presence in drugs targeting a wide range of diseases—including diuretics, antivirals, and anticancer agents—highlights their versatility.[5][6] The tetrahedral geometry of the sulfur atom and the hydrogen bond donating/accepting capabilities of the sulfonamide moiety allow it to mimic the peptide bond, often leading to enhanced metabolic stability and cell permeability compared to corresponding carboxamides.[4]

The synthesis of novel sulfonamide derivatives is therefore a continuous pursuit in pharmaceutical research. This guide focuses on 1-phenylpropane-1-sulfonamide (CAS 1247494-45-6), a specific analogue whose structure combines a chiral center adjacent to a phenyl ring with the sulfonamide pharmacophore.[7] Mastering its synthesis and characterization provides a foundational skillset applicable to a broad class of related molecules.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis and Strategy Selection

The most prevalent and robust method for constructing the S-N bond in sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][5][8] This nucleophilic substitution reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.

For the synthesis of a primary sulfonamide like 1-phenylpropane-1-sulfonamide, the logical precursors are 1-phenylpropane-1-sulfonyl chloride and an ammonia source. This approach is favored due to the high reactivity of the sulfonyl chloride electrophile and the ready availability of ammonia.

Causality of Experimental Design

The chosen protocol is designed to maximize yield and purity while minimizing side reactions. Key considerations include:

  • The Role of the Base: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the generated HCl and drive the reaction to completion.[1][8]

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. They effectively dissolve the reactants without competing in the reaction. The absence of water is critical, as sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding unreactive sulfonic acid.[8]

  • Temperature Control: The initial addition of the sulfonyl chloride to the amine is typically performed at a low temperature (e.g., 0 °C). This is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[8]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Synthesis of 1-Phenylpropane-1-sulfonamide

The core of the synthesis involves the reaction of the key intermediate, 1-phenylpropane-1-sulfonyl chloride, with ammonia.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpropane-1-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Ammonia Addition: While stirring vigorously, add a solution of ammonia in an appropriate solvent (e.g., 2.0 M ammonia in methanol, 2.0 eq.) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-phenylpropane-1-sulfonamide.

Synthesis_Workflow start 1-Phenylpropane-1-sulfonyl Chloride reagent + Ammonia (NH3) + Triethylamine (Base) + Dichloromethane (Solvent) start->reagent Reaction at 0°C to RT product 1-Phenylpropane-1-sulfonamide reagent->product Workup & Purification

Caption: Synthetic workflow for 1-phenylpropane-1-sulfonamide.

Comprehensive Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for characterization.

Analytical Workflow

The logical flow for analyzing the purified product begins with chromatographic assessment of purity (TLC/HPLC), followed by structural elucidation using NMR and MS, and confirmation of functional groups via IR spectroscopy.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Functional Group Confirmation Purity Purity Assessment (TLC / HPLC) NMR NMR Spectroscopy (¹H & ¹³C) Purity->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Confirmed Structure: 1-Phenylpropane-1-sulfonamide NMR->Final IR IR Spectroscopy (S=O, N-H bonds) MS->IR MS->Final IR->Final

Caption: Logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[9]

Protocol: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]

Expected Data:

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Protons Chemical Shift (δ) [ppm]
-SO₂NH₂~6.9
Ar-H~7.3-7.5
CH-SO₂~4.0-4.2
-CH₂-~1.9-2.1
-CH₃~0.9-1.1

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.[1]

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the sulfonyl group, the diastereotopic methylene protons of the propyl chain, and the terminal methyl group.[1] The broad singlet for the NH₂ protons is also a key indicator.[10] The ¹³C NMR will confirm the presence of nine unique carbon atoms, with the carbon attached to the sulfonyl group being significantly downfield due to the electron-withdrawing effect.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.

Protocol: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).[9]

Expected Data:

Technique Parameter Expected Value
ESI-MSMolecular FormulaC₉H₁₃NO₂S
Molecular Weight199.27 g/mol
[M+H]⁺ (Positive Ion Mode)m/z 200.07
[M+Na]⁺ (Positive Ion Mode)m/z 222.05

Interpretation: The primary goal is to identify the molecular ion peak to confirm the correct mass.[9] Common fragmentation patterns for such molecules include the loss of the sulfonamide group (SO₂NH₂) and cleavage along the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the N-H and S=O bonds that define the sulfonamide moiety.[9]

Protocol: The spectrum can be recorded using a KBr pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.[11]

Expected Data:

Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch3390 – 3230Medium-Strong
C-H Aromatic Stretch3100 – 3000Medium
C-H Aliphatic Stretch3000 – 2850Medium
S=O Asymmetric Stretch1345 – 1315Strong
S=O Symmetric Stretch1185 – 1145Strong
S-N Stretch925 – 905Medium

Data compiled from authoritative spectroscopic resources.[10][12][13]

Interpretation: The IR spectrum provides definitive evidence for the presence of the sulfonamide group. The two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are particularly diagnostic.[12] The presence of N-H stretching bands further confirms the structure.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of 1-phenylpropane-1-sulfonamide via the reaction of its corresponding sulfonyl chloride with ammonia. The causality behind the experimental design choices, including the roles of base, solvent, and temperature, has been thoroughly explained to ensure procedural integrity. Furthermore, a comprehensive analytical workflow employing NMR, MS, and IR spectroscopy provides a multi-faceted approach to unambiguously confirm the structure and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the confident preparation and characterization of this and related sulfonamide-based molecules for application in drug discovery and development.

References

  • Title: Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Source: J-Stage URL: [Link]

  • Title: Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst Source: PMC URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of N–C Axially Chiral Sulfonamides through Chiral Palladium-Catalyzed N-Allylation Source: ACS Publications URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis Source: DR-NTU, Nanyang Technological University URL: [Link]

  • Title: INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS Source: Taylor & Francis URL: [Link]

  • Title: Preparation of sulfonamides from N-silylamines Source: PMC URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: Infrared and NMR Spectra of Arylsulphonamides Source: Zeitschrift für Naturforschung URL: [Link]

  • Title: Enantioselective Alkenylation of Sulfinylamines via Copper/Sadphos for the Synthesis of Alkenyl Sulfinamides Source: CCS Chemistry URL: [Link]

  • Title: Infrared identification of sulphonamides using attenuated total reflection Source: Oxford Academic URL: [Link]

  • Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response Source: PMC URL: [Link]

  • Title: Enantioselective Chan-Lam S-Arylation of Sulfenamides Source: PMC URL: [Link]

  • Title: The infrared spectra of N-substituted sulphonamides Source: Scilit URL: [Link]

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities Source: Taylor & Francis URL: [Link]

  • Title: Facile synthesis of α-sulfonyl ketoximes from alkenes using sodium sulfinate and NaNO2 in water Source: Royal Society of Chemistry URL: [Link]

  • Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: PMC URL: [Link]

  • Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]

  • Title: Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer Source: Scholars Research Library URL: [Link]

  • Title: Synthesis of 1-phenylpropane-1,2-dione Source: PrepChem.com URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Synthesis of Functionalised Sulfonamides Source: UCL Discovery URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Sulfonamide Derivative Source: TSI Journals URL: [Link]

  • Title: 1-phenylpropane-1-sulfonamide | CAS 1247494-45-6 Source: AMERICAN ELEMENTS URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]

  • Title: Biotic transformation products of sulfonamides in environmental water samples Source: I.R.I.S. - Institutional Research Information System URL: [Link]

  • Title: 1-Propanone, 1-phenyl- Source: NIST WebBook URL: [Link]

  • Title: 1-phenyl-1H-1,2,4-triazole-3-sulfonamide - Optional[1H NMR] - Chemical Shifts Source: Wiley Online Library URL: [Link]

  • Title: What is the method of analysis of sulphonamides? Source: Quora URL: [Link]

  • Title: MSBNK-Fac_Eng_Univ_Tokyo-JP003654 Source: MassBank URL: [Link]

  • Title: Analysis of sulfonamides Source: Slideshare URL: [Link]

  • Title: A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations Source: ResearchGate URL: [Link]

  • Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

  • Title: Showing Compound 1-Phenyl-1-propanone (FDB010567) Source: FooDB URL: [Link]

  • Title: Ozonolysis of Alkynes - A Flexible Route to Alpha-Diketones: Synthesis of AI-2 Source: Iowa State University URL: [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-Phenylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Analytical Validation

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1-phenylpropane-1-sulfonamide (CAS: 1247494-45-6).[1] Unlike simple arylsulfonamides where the sulfur atom is directly bonded to the aromatic ring, this compound features a benzylic sulfonamide architecture. This structural distinction significantly alters the spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) fragmentation patterns.

This document is designed for medicinal chemists and analytical scientists, focusing on the diagnostic signals required to validate the identity and purity of this scaffold, which is increasingly relevant in the development of metalloprotease inhibitors and carbonic anhydrase modulators.

Structural Context & Synthetic Relevance

The molecule consists of a propyl chain substituted at the C1 position with both a phenyl ring and a sulfonamide group (


).

Key Structural Features:

  • Chiral Center: Carbon-1 is chiral.[1] Unless synthesized stereoselectively, the analyte exists as a racemic mixture.

  • Benzylic Position: The C1-H bond is activated by both the phenyl ring and the electron-withdrawing sulfonyl group, making it chemically distinct.

  • Diastereotopic Protons: Due to the chirality at C1, the adjacent methylene protons at C2 are diastereotopic and may appear as complex multiplets rather than simple triplets/quartets in high-field NMR.

Analytical Workflow

The following decision tree outlines the logical flow for full characterization:

AnalyticalWorkflow Sample Crude Sample (1-phenylpropane-1-sulfonamide) Prep Sample Prep (Recrystallization/Drying) Sample->Prep IR FT-IR (Functional Group ID) Prep->IR Dry Solid NMR 1H & 13C NMR (Backbone & Stereochemistry) Prep->NMR Dissolve in DMSO-d6 MS HRMS/ESI (Mw & Fragmentation) Prep->MS Dilute in MeOH Validation Structure Confirmed IR->Validation SO2/NH2 Confirmed NMR->Validation C1-H & Diastereotopy MS->Validation M+ 199.07

Figure 1: Integrated analytical workflow for structural validation.

Infrared Spectroscopy (FT-IR)[1][2][3]

Infrared spectroscopy provides the quickest "fingerprint" validation. For sulfonamides, the


 stretching vibrations are highly diagnostic and intense.
Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption which broadens N-H bands.

  • Resolution: 4

    
    .
    
  • Scans: 16-32.

Diagnostic Bands

The benzylic nature of the sulfonamide does not significantly shift the


 bands compared to arylsulfonamides, but the aliphatic C-H stretches will be distinct.
Functional GroupVibration ModeFrequency (

)
IntensityNotes
Primary Amine


Medium, SharpOften appears as a doublet (asym/sym) in solid state.[1]
Sulfonyl


StrongPrimary diagnostic band.
Sulfonyl


StrongSecondary diagnostic band.
Aromatic Ring


MediumCharacteristic phenyl breathing modes.
Aliphatic Chain


MediumMethyl/Methylene stretches (distinct from aromatic C-H >3000).

Expert Insight: If the bands at 1350/1160


 are split or broadened, check for polymorphism or residual hydration. Sulfonamides are notorious for forming pseudopolymorphs with water.[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

NMR is the definitive tool for establishing the carbon skeleton and purity.

Solvent Selection Strategy
  • Recommended: DMSO-d6 .[1][2][3]

    • Reason: Sulfonamide protons (

      
      ) are exchangeable.[1][4] In 
      
      
      
      , they often appear as a broad, unrecognizable hump or disappear entirely due to rapid exchange. DMSO-d6 forms hydrogen bonds with the
      
      
      protons, slowing exchange and sharpening the signal into a distinct singlet (integration 2H).
  • Alternative: Acetone-d6 (good solubility, partial sharpening).[1]

Predicted NMR Data (400 MHz, DMSO-d6)

Chemical shifts are estimates based on substituent additivity rules for benzylic sulfonamides.

PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H Aromatic

Multiplet5HPhenyl ring protons.[1]

Amide

Broad Singlet2HExchangeable.[1] Sharpens in DMSO.
H-1 Methine

dd or m1HDiagnostic. Deshielded by Ph and

.[1]
H-2 Methylene

Multiplet2HDiastereotopic. Complex splitting due to chiral C1.[1]
H-3 Methyl

Triplet3HTerminal methyl group.[1]
NMR Highlights
  • C-1 (Benzylic): The most critical carbon signal.[1] It will appear significantly downfield (approx. 65-70 ppm ) due to the electron-withdrawing sulfonyl group and the aromatic ring.

  • Aromatic Ipso Carbon: Look for a low-intensity signal around 135-140 ppm .[1]

Technical Note on Shimming: The diastereotopic protons at C2 (H-2) may appear as a higher-order multiplet. Do not mistake this for an impurity. A 2D HSQC experiment is recommended to confirm these protons correlate to the same carbon.

Mass Spectrometry (MS)[2][5][8][9][10]

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.

Ionization Method
  • ESI (Electrospray Ionization): Preferred mode (Positive or Negative).

    • Positive Mode (+): Expect

      
       (222 m/z) or 
      
      
      
      (200 m/z). Note: Sulfonamides are weak bases; protonation is possible but sodium adducts are common.[1]
    • Negative Mode (-): Expect

      
       (198 m/z). Sulfonamide N-H protons are acidic (
      
      
      
      ), making negative mode highly sensitive.
Fragmentation Logic (EI/CID)

The fragmentation is driven by the stability of the carbocations formed after the loss of the sulfonyl group.

  • Parent Ion: m/z 199.

  • Primary Loss: Extrusion of

    
     and 
    
    
    
    .
  • Base Peak Candidate: The Tropylium ion (m/z 91) or the 1-phenylpropyl carbocation (m/z 119) .

Fragmentation Pathway Diagram:

MassSpec Parent Parent Ion [M]+ m/z 199 Cleavage Alpha Cleavage (Loss of SO2NH2) Parent->Cleavage Cation 1-phenylpropyl cation m/z 119 Cleavage->Cation -79 Da Rearrange Rearrangement (- C2H4) Cation->Rearrange Tropylium Tropylium Ion m/z 91 Rearrange->Tropylium Stable Aromatic

Figure 2: Predicted fragmentation pathway under Electron Impact (EI) or high-energy CID.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data free from rotational sidebands or concentration effects:

  • Mass: Weigh 5–10 mg of 1-phenylpropane-1-sulfonamide into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Tip: If the sample contains residual water, the water peak in DMSO appears at 3.33 ppm. Ensure this does not overlap with the methine doublet (approx 4.1-4.3 ppm).[1]

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the aromatic protons for accurate integration.
Protocol B: GC-MS/LC-MS Configuration[1]
  • Column: C18 Reverse Phase (for LC) or 5% Phenyl Polysiloxane (for GC).

  • Mobile Phase (LC): Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (phenyl absorption) + MS (ESI +/-).[1]

  • Note: Sulfonamides are polar.[1] Start the gradient with low organic (e.g., 5% ACN) to prevent early elution in the void volume.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on general IR/NMR assignments for sulfonamides).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 17873214, 1-Phenylpropane-1-sulfonamide. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Retrieved from [Link]

  • Ismael, S., et al. (2020).[2] Influence of solvents on the 1H-NMR chemical shifts of sulfonamide derivatives. University of Basrah. Retrieved from [Link] (General reference on solvent effects in sulfonamide NMR).

Sources

Comprehensive Guide to the Crystal Structure Determination of 1-Phenylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Phenylpropane-1-sulfonamide (CAS 1247494-45-6) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a transition-state mimic in protease inhibitors. Structurally, it possesses a chiral center at the


-carbon (benzylic position), making its crystallographic characterization essential for determining absolute configuration (if enantiopure) and understanding the intermolecular hydrogen bonding networks that drive ligand-protein binding.

This guide moves beyond generic protocols to address the specific physicochemical challenges of this molecule: its moderate lipophilicity (


), the rotational freedom of the propyl chain, and the propensity of primary sulfonamides to form polymorphic hydrogen-bonded sheets.

Synthesis & Purification for Crystallography

High-quality diffraction data requires high-purity crystals (


). Impurities, particularly des-sulfonated byproducts, disrupt the lattice growth of sulfonamides.
Optimized Synthetic Route

To minimize side reactions common in benzylic positions (e.g., elimination to styrene derivatives), we utilize a Grignard-mediated sulfinylation followed by oxidative amination.

Reaction Scheme:

  • Grignard Formation: 1-Bromo-1-phenylpropane +

    
     Grignard Reagent (THF, 
    
    
    
    ).
  • Sulfinylation: Bubble

    
     gas 
    
    
    
    Sulfinate salt.
  • Chlorination:

    
     (N-chlorosuccinimide) 
    
    
    
    Sulfonyl chloride (mild conditions to prevent
    
    
    -chlorination).
  • Amination:

    
     / Dioxane 
    
    
    
    1-Phenylpropane-1-sulfonamide .
Purification Protocol
  • Crude Workup: Acidify to pH 4, extract with Ethyl Acetate.

  • Polishing: Pass through a short pad of silica gel (eluent: Hexane/EtOAc 7:3) to remove non-polar oligomers.

  • Validation: Verify purity via

    
    -NMR (
    
    
    
    ). Look for the characteristic sulfonamide singlet (
    
    
    ppm, 2H, exchangeable with
    
    
    ).

Crystallization Strategy

The primary challenge with 1-phenylpropane-1-sulfonamide is the competition between the hydrophobic phenyl/propyl groups and the polar sulfonamide "head." We employ a Dual-Solvent Diffusion method to control nucleation rates.

Solvent Screening Table
Solvent SystemMethodSuitabilityObservation
Ethanol / Water Slow EvaporationHighForms prisms; good for H-bond network study.
Toluene / Pentane Vapor DiffusionMediumTends to form needles (often twinned).
Acetonitrile Cooling (

)
LowSoluble, but often yields microcrystalline powder.
CHCl

/ Hexane
LayeringOptimal Recommended for SC-XRD. Yields block-like crystals.
Recommended Protocol: Liquid-Liquid Diffusion
  • Dissolve 20 mg of pure sulfonamide in 1.5 mL of Chloroform (

    
    ) in a narrow NMR tube or crystallization vial.
    
  • Carefully layer 3.0 mL of n-Hexane on top using a syringe to minimize mixing at the interface.

  • Seal with Parafilm and puncture one small hole to allow slow pressure equilibration.

  • Store at

    
     in a vibration-free environment.
    
  • Timeline: Harvest crystals after 48–72 hours.

X-Ray Diffraction (XRD) Data Collection[1][2]

Instrument Configuration
  • Source:

    
     (
    
    
    
    ) is preferred over
    
    
    for this organic light-atom structure to maximize diffraction intensity, though
    
    
    is acceptable if crystals are large (
    
    
    mm).
  • Detector: Hybrid Photon Counting (HPC) detector (e.g., EIGER/PILATUS) for noise-free data.

  • Temperature: 100 K (Cryostream).

    • Causality: Sulfonamide oxygen atoms often exhibit high thermal motion or disorder at room temperature. Cooling freezes the propyl chain conformation and improves resolution.

Data Collection Strategy
  • Strategy: Collect a full sphere of data (redundancy

    
    ) to ensure accurate absorption correction, even though the absorption coefficient (
    
    
    
    ) is low.
  • Resolution: Aim for

    
     or better to resolve the 
    
    
    
    hydrogen atoms in the difference Fourier map.

Structure Solution & Refinement Workflow

The solution process must account for the potential chirality (space group ambiguity) and hydrogen bonding.

Workflow Diagram (Graphviz)

CrystalStructureWorkflow Start Raw Diffraction Frames Reduce Data Reduction (SAINT/CrysAlisPro) Start->Reduce SpaceGroup Space Group Determination (XPREP) Reduce->SpaceGroup Phase Phasing / Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phase Refine1 Initial Refinement (SHELXL - Isotropic) Phase->Refine1 H_Find Locate N-H Hydrogens (Difference Fourier Map) Refine1->H_Find R1 < 10% Refine2 Anisotropic Refinement (Weighting Scheme Optimization) H_Find->Refine2 Check Validation (CheckCIF / Hirshfeld Surface) Refine2->Check Check->Refine2 Alerts Found

Caption: Step-by-step crystallographic workflow from raw data to validated structure.

Key Refinement Parameters
  • Space Group: Expect Monoclinic

    
      (if racemic) or 
    
    
    
    (if enantiopure).
    • Note: Racemates of sulfonamides often crystallize as centrosymmetric dimers.

  • Disorder: The propyl chain (

    
    ) may show conformational disorder. If observed, model with PART 1 / PART 2 instructions in SHELXL and restrain geometries using SAME or SADI.
    
  • Hydrogen Atoms:

    • C-H: Place in calculated geometric positions (Riding model).

    • N-H: Critical Step. Do not force these geometrically initially. Locate peaks in the

      
       map. Refine coordinates freely with 
      
      
      
      to confirm the H-bond network.

Structural Analysis & Expected Results

Molecular Conformation

The sulfonamide group will likely adopt a gauche orientation relative to the benzylic proton to minimize steric clash with the phenyl ring.

  • Torsion Angle (

    
    ): 
    
    
    
    typically ranges between
    
    
    and
    
    
    .
Supramolecular Architecture (Graph Set Analysis)

Primary sulfonamides are renowned for robust hydrogen bonding.

  • Primary Motif:

    
     intermolecular bonds.
    
  • Graph Set: Expect a

    
     chain  or an 
    
    
    
    dimer
    .
    • Interpretation: The anti-oriented protons on the nitrogen allow the formation of infinite ladders (catemers) running parallel to the crystallographic b-axis. This packing is a key determinant of the solid-state density and dissolution rate.

Chirality Check

If the crystal is non-centrosymmetric (Space Group


, 

), calculate the Flack Parameter .
  • For light atom structures (S is the heaviest atom), the anomalous signal is weak with Mo radiation.

  • Protocol: If Flack parameter has high standard deviation (

    
    ), re-collect data using Cu-K
    
    
    
    radiation to definitively assign absolute configuration (
    
    
    vs
    
    
    ).

References

  • Görbitz, C. H. (2018). Hydrogen Bond Distances and Angles in the Crystal Structures of Primary Sulfonamides. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld Surface Analysis. CrystEngComm. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Cruickshank, D. W. J. (1999). Remarks about Platon and SQUEEZE. Acta Crystallographica Section D. (Reference for handling disordered solvent). Link

Comprehensive Solubility and Stability Profiling of 1-Phenylpropane-1-Sulfonamide (PPSA): A Technical Pre-formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive framework for the physicochemical characterization of 1-phenylpropane-1-sulfonamide (PPSA) .[1] As a benzylic sulfonamide derivative (CAS 1247494-45-6), PPSA presents unique pre-formulation challenges distinct from classical aryl sulfonamides (e.g., sulfamethoxazole).[1][2] This document synthesizes theoretical physicochemical predictions with rigorous experimental protocols for determining aqueous solubility, pH-dependent behavior, and hydrolytic/oxidative stability.[1][2] It is designed for formulation scientists requiring a self-validating workflow to transition PPSA from discovery to development.[1]

Physicochemical Profile & Theoretical Baselines[1][2][3]

Before initiating wet-lab experiments, it is critical to establish theoretical baselines.[1][2] PPSA features a lipophilic propyl-benzene tail and a polar sulfonamide headgroup.[1] Unlike ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-substituted sulfonamides, PPSA is a primary sulfonamide (

), implying specific acid-base behavior.[1]
Structural Analysis & Predicted Properties

The benzylic position of the sulfonamide group (attached to an


 carbon rather than directly to the aromatic ring) alters its electronic stability compared to 

-toluenesulfonamide.
PropertyPredicted ValueRationale
Molecular Weight 199.27 g/mol Formula:

LogP (Octanol/Water) ~1.6 – 1.9Higher lipophilicity than benzenesulfonamide (0.[1]3) due to propyl chain.[1]
pKa (Acidic) 10.2 – 10.8Primary sulfonamide (

) deprotonation.[1]
Aqueous Solubility 0.5 – 2.0 mg/mLLimited by lipophilic domain; pH-dependent above pH 10.[1]
Melting Point 100 – 130 °CTypical for small molecule primary sulfonamides (crystalline).[1]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Insight: The benzylic C-S bond is thermodynamically weaker than an Aryl-S bond.[1] While resistant to standard hydrolysis, it may show sensitivity to radical oxidation or homolytic cleavage under photolytic stress.[1]

Solubility Profiling Protocols

Solubility is the rate-limiting step for PPSA bioavailability.[1] The following protocols utilize a thermodynamic equilibrium approach (Shake-Flask Method) validated against ICH M9 guidelines.

pH-Dependent Solubility Profiling

Because PPSA is a weak acid (pKa ~10.5), its solubility will remain constant across the physiological pH range (1.2 – 7.[1]4) and increase exponentially only as pH approaches the pKa.[1]

Experimental Workflow:

  • Buffer Preparation: Prepare 50 mM buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), and Borate/NaOH (pH 10.0, 12.0).[1][2]

  • Saturation: Add excess PPSA solid (~10 mg) to 2 mL of each buffer in borosilicate glass vials.

  • Equilibration: Agitate at 37°C for 24 hours (200 rpm).

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm).

Organic Solvent Screening (Cosolvency)

For preclinical dosing, aqueous solubility is often insufficient.[1][2] Screen the following solvents to identify suitable vehicles for toxicology studies.

Solvent ClassRecommended SolventsTarget SolubilityUse Case
Amphiphilic DMSO, DMA, NMP> 50 mg/mLStock solutions, early tox formulations.[1][2]
Alcohols Ethanol, Propylene Glycol, PEG 400> 10 mg/mLOral solutions, soft-gel capsules.[1][2]
Surfactants Tween 80 (5% aq), Poloxamer 188> 2 mg/mLMicellar solubilization for aqueous delivery.[1]

Stability Studies: Forced Degradation Protocols

Stability profiling must distinguish between the cleavage of the sulfonamide bond (


) and the degradation of the carbon skeleton.
Degradation Pathways Visualization

The following diagram illustrates the theoretical degradation pathways for PPSA under stress conditions.

PPSA_Degradation Figure 1: Predicted Degradation Pathways of 1-Phenylpropane-1-Sulfonamide PPSA PPSA (Parent) SulfonicAcid 1-Phenylpropane-1- sulfonic acid PPSA->SulfonicAcid Acid Hydrolysis (Slow, pH < 1) Ammonia Ammonia (NH3) PPSA->Ammonia Hydrolysis Benzaldehyde Propiophenone/ Benzaldehyde deriv. PPSA->Benzaldehyde Oxidative Deamination (Peroxide/Radical) Sulfate Inorganic Sulfate SulfonicAcid->Sulfate Desulfonation (Extreme Heat)

[1]

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the stability-indicating nature of your analytical method.

Stress ConditionProtocolExpected OutcomeMechanism
Acid Hydrolysis 1N HCl, 60°C, 24h< 5% DegradationSulfonamide bond is highly resistant to acid; potential precipitation due to low solubility.[1][2]
Base Hydrolysis 1N NaOH, 60°C, 24h< 2% DegradationHighly stable.[1][2] PPSA exists as a soluble anion (

) which repels nucleophilic attack.[1]
Oxidation 3%

, RT, 24h
High Risk Benzylic C-H abstraction may lead to oxidative cleavage or sulfonate formation.[1]
Thermal 80°C (Solid State), 7 daysStableSulfonamides are thermally robust; check for sublimation.[1]
Photolysis 1.2 million lux hoursVariableBenzylic C-S bond may cleave homolytically under UV.[1]
Analytical Method (HPLC-UV)

To accurately monitor PPSA and its degradants, use the following chromatographic conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Flow Rate: 1.0 mL/min.[1]

References & Authoritative Grounding

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1]

    • Context: Solubilization strategies for lipophilic drugs like PPSA.[1]

  • Białk-Bielińska, A., et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Context: Establishes the high hydrolytic stability of the sulfonamide bond under environmental and physiological conditions.

  • ICH Harmonised Tripartite Guideline. (2019). Biopharmaceutics Classification System-Based Biowaivers M9.

    • Context: Standard protocols for equilibrium solubility determination.[1]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Context: Reference data for structurally similar benzenesulfonamide derivatives.

  • Woolfson, A. D. (2000).[1] Sulfonamide stability and degradation pathways. Drug Development and Industrial Pharmacy.[1]

    • Context: Mechanisms of oxidative degradation in sulfonamide APIs.[1]

Sources

theoretical and computational studies of 1-phenylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Phenylpropane-1-sulfonamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 1-phenylpropane-1-sulfonamide. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to explore the structural, electronic, and biological properties of sulfonamide derivatives. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of not just how to perform these studies, but why specific approaches are chosen to predict molecular behavior and potential therapeutic efficacy.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] From their historical discovery as the first class of synthetic antibacterial drugs to their modern applications as anti-inflammatory agents, diuretics, and anticancer therapeutics, sulfonamides are a "privileged scaffold" in drug discovery.[1][3][4][5][6] 1-Phenylpropane-1-sulfonamide (C₉H₁₃NO₂S) represents a fundamental structure within this class, offering a valuable model for investigating the interplay of steric and electronic effects that govern biological activity.[7]

Computational chemistry provides an indispensable toolkit for dissecting the properties of molecules like 1-phenylpropane-1-sulfonamide at an atomic level. Through techniques such as Density Functional Theory (DFT) and molecular docking, we can predict its three-dimensional structure, electronic charge distribution, chemical reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and design process.[2][8][9] This guide will detail the application of these powerful in-silico tools.

Core Computational Methodologies: A Primer

The theoretical investigation of a drug candidate like 1-phenylpropane-1-sulfonamide relies on a synergistic application of several computational techniques. The choice of method is dictated by the property being investigated, balancing the need for accuracy with computational expense.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for studying small to medium-sized molecules due to its excellent balance of accuracy and efficiency.[8][9]

  • Causality of Choice : We utilize DFT to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies (IR spectra), and electronic characteristics like frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP).[8][10] Functionals like B3LYP are often chosen as they have been extensively validated for organic molecules, providing reliable results that correlate well with experimental data.[8][11] The 6-311++G(d,p) basis set is frequently employed because it provides a flexible description of electron distribution, which is crucial for accurately modeling the polar sulfonamide group.[8][9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[2][12]

  • Causality of Choice : The primary goal of molecular docking is to model the interaction between a potential drug and its biological target at the atomic level.[2] This allows us to estimate the strength of the interaction, quantified as a binding affinity or docking score, and to visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.[13][14] This information is critical for understanding the mechanism of action and for guiding the rational design of more potent derivatives.[2]

Workflow for Computational Analysis

A robust computational study follows a logical progression from single-molecule characterization to interaction analysis with a biological target.

  • Structure Building : Construct the 3D structure of 1-phenylpropane-1-sulfonamide using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : Perform a full geometry optimization using DFT, for instance, at the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.[8][9]

  • Frequency Calculation : Conduct a vibrational frequency analysis on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[11] This calculation also yields theoretical IR spectra and thermodynamic properties.

  • Electronic Property Analysis : Using the optimized structure, perform single-point energy calculations to determine electronic properties. This includes generating Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map.[8][10]

  • Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2] Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation : Use the DFT-optimized structure of 1-phenylpropane-1-sulfonamide. Assign partial charges and define rotatable bonds.

  • Binding Site Definition : Identify the active site of the receptor, typically based on the location of a co-crystallized native ligand.

  • Docking Simulation : Run the docking algorithm (e.g., AutoDock, MOE) to place the ligand into the defined binding site in multiple possible conformations.[15] The program scores these poses based on a scoring function that estimates binding affinity.

  • Analysis of Results : Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the active site.[13]

Computational_Workflow cluster_DFT Part 1: DFT Analysis cluster_Docking Part 2: Molecular Docking Build 1. Build 3D Structure (1-phenylpropane-1-sulfonamide) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Elec 4. Electronic Properties (HOMO, LUMO, MEP) Freq->Elec Prep_Ligand 5a. Prepare Ligand (Optimized Structure) Elec->Prep_Ligand Dock 6. Perform Docking (Predict Binding Pose) Prep_Ligand->Dock Prep_Receptor 5b. Prepare Receptor (e.g., DHPS from PDB) Prep_Receptor->Dock Analyze 7. Analyze Interactions (Binding Energy, H-Bonds) Dock->Analyze

Caption: A typical workflow for the computational analysis of a drug candidate.

Structural and Electronic Properties of 1-Phenylpropane-1-sulfonamide

DFT calculations provide fundamental insights into the molecule's intrinsic properties.

Optimized Geometry

Geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The staggered conformation around the S-N bond is generally preferred in sulfonamides to minimize steric hindrance.[16] Key structural parameters, such as the S=O, C-S, and S-N bond lengths, are in good agreement with crystallographic data for similar sulfonamide derivatives.[9]

Parameter Description Typical Calculated Value (Å or °)
r(S=O)Sulfonyl oxygen double bond length~ 1.43 Å
r(S-N)Sulfonamide bond length~ 1.65 Å
r(C-S)Carbon-Sulfur bond length~ 1.76 Å
∠(O-S-O)Sulfonyl group bond angle~ 120°
∠(C-S-N)Bond angle around the sulfur atom~ 105°
Note: These are representative values based on DFT studies of similar sulfonamides.[16]
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO : Represents the ability to donate an electron. It is typically localized on the more electron-rich parts of the molecule, often the phenyl ring.

  • LUMO : Represents the ability to accept an electron. It is often distributed across the electron-withdrawing sulfonamide group.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[17]

Parameter Description
E_HOMO Energy of the Highest Occupied Molecular Orbital
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Gap) E_LUMO - E_HOMO; indicates chemical stability

digraph "HOMO_LUMO_Gap" {
graph [fontname="Helvetica", fontsize=12, rankdir=TB];
node [shape=plaintext, fontname="Helvetica", fontsize=10];
edge [arrowhead=none, color="#5F6368"];

// Energy Axis axis_start [pos="0,0!", label=""]; axis_end [pos="0,3!", label="Energy"]; axis_start -> axis_end [arrowhead=normal, style=dashed];

// HOMO Level homo_level [pos="1,1!", label="", shape=box, style=filled, fillcolor="#EA4335", width=2, height=0.1]; homo_label [pos="2.5,1!", label="HOMO\n(Electron Donor)"];

// LUMO Level lumo_level [pos="1,2.5!", label="", shape=box, style=filled, fillcolor="#4285F4", width=2, height=0.1]; lumo_label [pos="2.5,2.5!", label="LUMO\n(Electron Acceptor)"];

// Energy Gap Arrow gap_start [pos="0.5,1!", label=""]; gap_end [pos="0.5,2.5!", label=""]; gap_start -> gap_end [arrowhead=vee, arrowtail=vee, dir=both, color="#34A853", style=bold, label=" ΔE Gap\n (Stability)"]; }

Caption: The HOMO-LUMO energy gap (ΔE) as an indicator of molecular stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.

  • Red Regions : Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. These are typically found around the oxygen atoms of the sulfonamide group.

  • Blue Regions : Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. These are often located around the hydrogen atoms of the amide group.[8][10]

Potential as a Drug Candidate: Docking with Dihydropteroate Synthase (DHPS)

To illustrate the molecule's therapeutic potential, we can perform a molecular docking study against a common sulfonamide target, Dihydropteroate Synthase (DHPS). This enzyme is crucial for folic acid synthesis in bacteria, and its inhibition is the mechanism of action for antibacterial sulfa drugs.[5][18]

The docking results would predict how 1-phenylpropane-1-sulfonamide fits into the p-aminobenzoic acid (PABA) binding site of the DHPS enzyme. The analysis would focus on:

  • Binding Affinity : A negative value (in kcal/mol) indicating the estimated free energy of binding. More negative values suggest stronger binding.[12][13]

  • Key Interactions : The sulfonamide group would be expected to form critical hydrogen bonds with conserved amino acid residues in the active site, mimicking the interactions of the native PABA substrate. The phenylpropane moiety would likely engage in hydrophobic interactions within a corresponding pocket.

Ligand Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Example)
1-phenylpropane-1-sulfonamideE. coli DHPS (e.g., PDB: 1AJ0)-6.0 to -8.0Arg, Ser, Lys
Note: Binding affinity is a hypothetical but realistic value for a small molecule inhibitor. Actual values require a specific docking calculation.[15]

Conclusion and Future Directions

Theoretical and computational studies provide a powerful, efficient framework for the in-depth characterization of 1-phenylpropane-1-sulfonamide. DFT calculations elucidate its stable conformation and electronic reactivity, while molecular docking simulations offer compelling hypotheses about its potential to act as an enzyme inhibitor.

The insights gained from these computational models serve as a robust foundation for subsequent experimental work. Future research should focus on:

  • Chemical Synthesis : Synthesizing 1-phenylpropane-1-sulfonamide and its derivatives to enable experimental validation.

  • Spectroscopic Validation : Comparing experimental IR and NMR spectra with the computationally predicted spectra to confirm the molecular structure.[11][15][17]

  • In Vitro Biological Assays : Testing the compound's inhibitory activity against purified target enzymes (e.g., DHPS, Carbonic Anhydrase) to validate the docking predictions.[19]

  • Structure-Activity Relationship (SAR) Studies : Using the computational model to rationally design and synthesize new derivatives with improved binding affinity and selectivity.

By integrating these theoretical and experimental approaches, the path from a lead compound to a viable drug candidate can be navigated with greater precision and speed.

References

  • A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. (2016). Journal of the Korean Chemical Society, 60(4). Available at: [Link]

  • Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN. Available at: [Link]

  • Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. (2024). ResearchGate. Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. Available at: [Link]

  • Molecular Docking, ADME Study, Synthesis, Characterization and Preliminary Antimicrobial Activity Evaluation of New Phenylalanine Derivatives of Sulfonamide. Journal of Pharmaceutical Research International. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2015). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Journal of Taibah University Medical Sciences. Available at: [Link]

  • Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021). Journal of Chemical Health Risks. Available at: [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2022). ResearchGate. Available at: [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2021). Semantic Scholar. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Journal of Taibah University Medical Sciences. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). Molecules. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. (2017). Medicinal Chemistry. Available at: [Link]

  • 1-phenylpropane-1-sulfonamide. American Elements. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. Available at: [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025). MDPI. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2013). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. (2011). ResearchGate. Available at: [Link]

  • Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). MDPI. Available at: [Link]

  • Unraveling the influence of defects on Sulfonamide adsorption onto Blue-phosphorene nanotube using density functional theory. (2025). PLOS One. Available at: [Link]

Sources

Advanced Methodologies for the Enantioselective Synthesis of Chiral Sulfonamides and Sultams

[1]

Executive Summary

Chiral sulfonamides represent a privileged pharmacophore in modern medicinal chemistry, serving as critical structural motifs in HIV protease inhibitors, COX-2 inhibitors, and novel anticancer agents. Beyond their biological utility, they function as robust chiral auxiliaries (e.g., Oppolzer’s sultam) and organocatalysts.

This technical guide synthesizes state-of-the-art methodologies for constructing chiral sulfonamide scaffolds. Moving beyond classical resolution methods, we focus on scalable, catalytic asymmetric protocols: Transition-Metal Catalyzed Hydrogenation , C-H Activation/Annulation , and Organocatalytic Cycloadditions .

Structural Classification & Strategic Value

Before detailing synthesis, we must distinguish the target architectures. "Chiral sulfonamides" in drug discovery generally refer to three distinct classes:

ClassStructural CharacteristicKey Application
Chiral Sultams Cyclic sulfonamides with carbon-backbone stereocenters (

-rings).
High-affinity enzyme inhibitors; rigid chiral auxiliaries.

-Chiral Sulfonamides
Acyclic sulfonamides with a stereocenter

to the nitrogen (

).
Peptidomimetics; stable transition-state analogues.
Axially Chiral Sulfonamides Atropisomers arising from restricted rotation around the N-C(aryl) bond.Emerging class of organocatalysts and specific receptor ligands.

Methodology A: Asymmetric Hydrogenation of Cyclic N-Sulfonyl Imines

The Gold Standard for Chiral Sultams

The most direct and atom-economic route to chiral sultams is the asymmetric hydrogenation of cyclic N-sulfonyl imines. This approach utilizes palladium catalysis to establish the C-N stereocenter with exceptional enantiocontrol.[1]

Mechanistic Insight

The reaction proceeds via the formation of a cationic Pd-hydride species. The choice of ligand is critical; electron-rich bisphosphines like (S,S)-f-Binaphane or SegPhos create a chiral pocket that discriminates between the prochiral faces of the imine. A Brønsted acid additive (often trifluoroacetic acid) is required to activate the imine substrate via protonation, facilitating coordination to the metal center.

Experimental Workflow: Pd-Catalyzed Hydrogenation

Based on protocols developed by the Zhou Group (DICP).[2]

Reagents:

  • Substrate: Cyclic N-sulfonyl imine (e.g., 3-methyl-1,2-benzisothiazole 1,1-dioxide).

  • Catalyst Precursor: Pd(OCOCF

    
    )
    
    
    (2.0 mol%).
  • Ligand: (S,S)-f-Binaphane (2.2 mol%).

  • Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE).

  • Hydrogen Source: H

    
     gas (balloon or pressurized).
    

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox, mix Pd(OCOCF

    
    )
    
    
    (6.6 mg, 0.02 mmol) and (S,S)-f-Binaphane (17.5 mg, 0.022 mmol) in anhydrous acetone (2 mL). Stir at room temperature for 1 hour to form the active complex. Remove solvent in vacuo to obtain the solid catalyst.
  • Reaction Assembly: Dissolve the cyclic imine substrate (1.0 mmol) in DCM (3 mL) and transfer to the vial containing the pre-formed catalyst.

  • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with H

    
     three times. Pressurize to 600 psi (40 atm) H
    
    
    .
  • Incubation: Stir at room temperature for 12–24 hours.

  • Workup: Release pressure carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify directly via flash column chromatography (Hexanes/EtOAc) to yield the chiral sultam.

Validation:

  • Yield: Typically 90–99%.

  • Enantiomeric Excess (ee): >95% (Determined via Chiral HPLC).

Visualization: Catalytic Cycle

The following diagram illustrates the Pd-H mechanism, highlighting the critical role of acid activation.

Pd_HydrogenationCat_PrePd(TFA)2 + LigandActive_PdL*-Pd(II) SpeciesCat_Pre->Active_PdActivationPd_H[L*-Pd-H]+ (Active Hydride)Active_Pd->Pd_H+ H2CoordinationImine-Pd ComplexPd_H->CoordinationSubstrateCyclic N-Sulfonyl ImineSubstrate->Coordination+ H+ (TFA)InsertionMigratory Insertion(Enantio-determining)Coordination->InsertionHydride TransferProduct_ReleaseChiral SultamInsertion->Product_ReleaseProtonolysisProduct_Release->Active_PdRegeneration

Figure 1: Catalytic cycle for the Pd-catalyzed asymmetric hydrogenation of cyclic imines. The protonated imine coordinates to the chiral Pd-hydride species, followed by face-selective insertion.

Methodology B: Cobalt-Catalyzed C-H Annulation

Accessing Axially Chiral Sulfonamides

While hydrogenation builds C-stereocenters, constructing axially chiral sulfonamides requires controlling the rotation around the N-C bond. Cobalt-catalyzed C-H activation offers a powerful method to anneal alkynes or allenes with aryl sulfonamides, locking the conformation.

Mechanistic Insight

This transformation utilizes a Co(III) catalyst (often Cp*Co(III)) stabilized by a chiral carboxylate or phosphate ligand. The reaction involves:

  • C-H Activation: Directed by the sulfonamide nitrogen.

  • Alkyne Insertion: The alkyne inserts into the Co-C bond.

  • Reductive Elimination: Forms the C-N bond, creating the sultam ring while establishing axial chirality due to steric bulk.

Experimental Workflow: Co-Catalyzed Annulation

Based on recent advances in Chemical Science (2024).

Reagents:

  • Substrate: N-aryl sulfonamide (with ortho-blocking groups to induce chirality).

  • Coupling Partner: Internal alkyne (e.g., diphenylacetylene).

  • Catalyst: [Cp*Co(CO)I

    
    ] (5 mol%).
    
  • Chiral Ligand: Chiral binaphthyl phosphate or Salox ligand (10 mol%).

  • Oxidant: Ag

    
    CO
    
    
    (2.0 equiv) or O
    
    
    (if using aerobic protocols).
  • Solvent: TFE (Trifluoroethanol) is crucial for C-H activation efficiency.

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube, combine the sulfonamide (0.2 mmol), alkyne (0.24 mmol), Co-catalyst, chiral ligand, and oxidant.

  • Solvation: Add anhydrous TFE (2 mL) under argon.

  • Reaction: Seal the tube and heat to 80–100 °C for 16 hours.

  • Filtration: Cool to room temperature. Dilute with DCM and filter through a celite pad to remove silver salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Validation:

  • Regioselectivity: >20:1 (controlled by alkyne sterics).

  • Enantioselectivity: Up to 99% ee.

Methodology C: Organocatalytic [4+2] Cycloaddition

Synthesis of


-Sultams

For larger seven-membered sultams (

Experimental Workflow

Based on RSC 2025 Reports.

Protocol:

  • Mix: 2-aminophenyl enone (0.1 mmol) and cyclic N-sulfonyl imine (0.12 mmol).

  • Catalyst: Add bifunctional squaramide or quinine-derived catalyst (5 mol%).

  • Conditions: Stir in Toluene at 0 °C to RT.

  • Mechanism: The catalyst activates the imine (electrophile) via H-bonding and the enone (nucleophile) via base catalysis, facilitating a stepwise [4+2] annulation.

Comparative Analysis of Methods

The following table summarizes the quantitative performance of these methodologies to aid in experimental design.

ParameterPd-HydrogenationCo-Catalyzed AnnulationOrganocatalytic [4+2]
Target Scaffold 5- or 6-membered SultamsAxially Chiral Sultams7-membered (

) Sultams
Chirality Type Carbon-Center (

)
Axial (Atropisomerism)Carbon-Center (

)
Typical Yield 90–99%70–90%80–95%
Typical ee 95–99%90–98%85–96%
Scalability High (Gram-scale easy)Moderate (Oxidant limits)High (Mild conditions)
Key Limitation Requires high-pressure H

Requires stoichiometric oxidantSlower kinetics for sterically hindered substrates

Self-Validating Systems (Trustworthiness)

To ensure scientific integrity, every synthesis of chiral sulfonamides must undergo a rigorous validation loop:

  • Racemic Standard Synthesis: Always perform the reaction with an achiral catalyst (e.g., PPh

    
     for Pd, or achiral Cp*Co) to generate a racemic standard for HPLC calibration.
    
  • Absolute Configuration: Confirm via X-ray crystallography. Sulfonamides crystallize well; use the "heavy atom" method (Sulfur) for anomalous dispersion if needed.

  • Catalyst Poisoning Test: For Pd-hydrogenation, perform a mercury drop test. If reactivity ceases, the catalysis is heterogeneous (nanoparticles); if it continues, it is the desired homogeneous species.

Workflow Visualization: Decision Matrix

Synthesis_DecisionStartTarget Molecule?CyclicCyclic Sultam?Start->CyclicAcyclicAcyclic Sulfonamide?Start->AcyclicRing_SizeRing Size?Cyclic->Ring_SizeMethod_EllmanUse Ellman Auxiliary(Sulfinamide -> Sulfonamide)Acyclic->Method_EllmanFive_Six5/6-MemberedRing_Size->Five_SixSeven7-MemberedRing_Size->SevenMethod_PdUse Pd-Hydrogenation(Zhou Protocol)Five_Six->Method_PdMethod_OrgaUse Organocatalytic[4+2] CycloadditionSeven->Method_Orga

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on target topology.

References

  • Highly Enantioselective Synthesis of Sultams via Pd-Catalyzed Hydrogenation Source: Journal of Organic Chemistry (2009) URL:[2][3][Link]

  • Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination Source: Chemical Communications (2017) URL:[Link]

  • Asymmetric [3 + 2]/[4 + 2] annulations for the synthesis of ε-sultams promoted by bifunctional base catalysts Source: RSC Advances / Organic Chemistry Frontiers (2025) URL:[Link]

  • Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides Source: Chemical Science (2023) URL:[Link]

  • Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds Source: European Journal of Organic Chemistry (2025) URL:[Link]

Technical Guide: Enzymatic Inhibition Screening of 1-Phenylpropane-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Carbonic Anhydrases (EC 4.2.1.1)[1][2][3]

Executive Summary

This technical guide outlines the validation and screening protocols for 1-phenylpropane-1-sulfonamide , a structural probe belonging to the primary sulfonamide class. While the sulfonamide moiety (


) acts as a classical Zinc-Binding Group (ZBG), the propyl-phenyl "tail" provides a hydrophobic scaffold designed to probe the non-conserved hydrophobic pockets of Carbonic Anhydrase (CA) isozymes.

This document moves beyond generic screening, focusing on the Carbonic Anhydrase II (hCA II) and Tumor-Associated CA IX isoforms.[4] It details a biphasic screening architecture: a high-throughput esterase surrogate assay for initial hit validation, followed by the gold-standard Stopped-Flow


 Hydration assay for kinetic resolution.

Part 1: Mechanistic Rationale & Chemical Basis

The Zinc-Anchor Mechanism

The inhibitory efficacy of 1-phenylpropane-1-sulfonamide is predicated on the coordination of the deprotonated sulfonamide nitrogen to the catalytic


 ion within the enzyme's active site.
  • Displacement: The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion (

    
    ), which is the nucleophile responsible for physiological 
    
    
    
    hydration.
  • Coordination Geometry: The nitrogen atom forms a tetrahedral coordination sphere with the

    
     ion.
    
  • The "Tail" Interaction: The 1-phenylpropane moiety extends into the hydrophobic half of the active site. Unlike benzenesulfonamide, the propyl linker introduces rotational freedom, allowing the phenyl ring to optimize Van der Waals contacts with hydrophobic residues (e.g., Phe131, Val135 in hCA II).

Visualization of Signaling & Mechanism

The following diagram illustrates the inhibitory pathway and the screening workflow logic.

CA_Inhibition_Workflow cluster_HTS Phase 1: HTS Surrogate Assay cluster_Gold Phase 2: Kinetic Validation Start Compound: 1-phenylpropane-1-sulfonamide Mechanism Mechanism: Zn(II) Coordination (Displacement of Nucleophilic Water) Start->Mechanism Esterase Esterase Assay (4-NPA) Readout: 400nm (Colorimetric) Mechanism->Esterase Screening Entry Hit_Check >50% Inhibition at 10µM? Esterase->Hit_Check StoppedFlow Stopped-Flow CO2 Hydration Readout: 557nm (pH Kinetics) Hit_Check->StoppedFlow Yes (Proceed) End Archive Data Hit_Check->End No (Discard) Ki_Calc Ki Determination (Cheng-Prusoff / Lineweaver-Burk) StoppedFlow->Ki_Calc

Caption: Logical workflow for sulfonamide screening, moving from mechanistic basis to HTS surrogate and final kinetic validation.

Part 2: High-Throughput Screen (HTS) – Esterase Activity Assay

Objective: Rapidly assess the inhibitory potential of 1-phenylpropane-1-sulfonamide using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. Rationale: While CAs are hydrases, they possess esterase activity.[5] This colorimetric assay avoids the complexity of handling gas-phase


 in initial screens.
Reagents & Preparation
  • Assay Buffer:

    
     Tris-HCl, pH 7.4.
    
  • Enzyme Stock: Recombinant hCA II (or target isoform) diluted to

    
     in assay buffer.
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA).[5][6] Prepare

    
     stock in Acetone. Dilute to 
    
    
    
    working solution in water immediately before use.
  • Inhibitor Stock: 1-phenylpropane-1-sulfonamide dissolved in DMSO (

    
    ).
    
Protocol (96-Well Format)
  • Blanking: Add

    
     DMSO and 
    
    
    
    Assay Buffer to "Blank" wells.
  • Control: Add

    
     DMSO and 
    
    
    
    Enzyme Solution to "Positive Control" wells.
  • Compound: Add

    
     Inhibitor (various concentrations) and 
    
    
    
    Enzyme Solution to test wells.
  • Incubation: Incubate plates at

    
     for 15 minutes to allow Enzyme-Inhibitor equilibrium (
    
    
    
    ).
  • Reaction Start: Add

    
     of 
    
    
    
    4-NPA substrate to all wells (Final Vol:
    
    
    ).
  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

Self-Validating Check
  • Spontaneous Hydrolysis: Include wells with Buffer + Substrate (No Enzyme). 4-NPA hydrolyzes spontaneously. Subtract this slope from the Enzyme Control slope. If spontaneous hydrolysis

    
     of enzymatic rate, prepare fresh substrate.
    

Part 3: Gold Standard – Stopped-Flow Hydration Assay

Objective: Determine the true inhibition constant (


) against the physiological reaction: 

. Rationale: Sulfonamides often show different kinetics against esters vs.

. This assay is mandatory for publication-quality data.
Instrumentation & Reagents[1][6][7][8]
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

  • Indicator: Phenol Red (

    
    ) in buffer.
    
  • Buffer:

    
     HEPES, 
    
    
    
    
    
    , pH 7.5.
  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    into water at
    
    
    for 1 hour (Saturation
    
    
    ).
Protocol Steps
  • Syringe A (Enzyme + Inhibitor):

    • Mix hCA (

      
       final) with Phenol Red and the test compound (1-phenylpropane-1-sulfonamide) in Buffer.
      
    • Incubate for 15 minutes.

  • Syringe B (Substrate):

    • 
      -saturated water.[6]
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red acid-base transition) over 0.5–1.0 seconds.

Data Processing

The reaction velocity is extremely fast. The uncatalyzed rate (


) must be subtracted from the observed rate (

).

Part 4: Data Analysis & Interpretation

Quantitative Summary Table

Organize your screening data using the following structure:

ParameterEsterase Assay (HTS)Stopped-Flow (

)
Notes
Substrate 4-Nitrophenyl Acetate

(Gas)

is physiological.
Reaction Time Minutes (Linear Phase)MillisecondsStopped-flow requires rapid kinetics.
Readout OD 400 nm (Product Accumulation)OD 557 nm (pH Change)Phenol Red tracks proton generation.
Output Metric


(Inhibition Constant)

is independent of substrate conc.
Calculating (The Cheng-Prusoff Correction)

For the esterase assay, you will obtain an


. To compare this with literature values, convert it to the inhibition constant (

) using the Cheng-Prusoff equation for competitive inhibition (since sulfonamides compete with the zinc-bound water/substrate):


  • 
    :  Concentration of substrate used (e.g., 
    
    
    
    for 4-NPA).
  • 
    :  Michaelis constant of the specific CA isozyme for that substrate (Must be determined experimentally or cited from specific literature for the exact buffer conditions).
    
Interpretation of 1-Phenylpropane-1-Sulfonamide Activity
  • Nanomolar Range (

    
    ):  Indicates strong coordination. The propyl chain likely fits well into the hydrophobic pocket.
    
  • Micromolar Range (

    
    ):  Indicates steric clash. The propyl chain may be too short to reach the hydrophobic patch or too flexible, causing entropic penalty.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221–4229. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[12] Link

Sources

The Critical Role of Physicochemical Properties in the Development of Substituted Phenylpropanesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Substituted phenylpropanesulfonamides represent a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their clinical success, however, is not solely dependent on their interaction with a biological target. The journey from a promising hit compound to a viable drug candidate is critically governed by a suite of physicochemical properties. These properties dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy, safety, and dosing regimen.[1][2] This guide provides an in-depth exploration of the key physicochemical properties of substituted phenylpropanesulfonamides, offering both theoretical insights and practical experimental protocols to aid researchers in the rational design and optimization of these important molecules.

The Sulfonamide Moiety: A Double-Edged Sword

The sulfonamide functional group is a cornerstone of many drugs, prized for its ability to act as a bioisostere of carboxylic acids and its capacity to form strong hydrogen bonds with protein targets. However, its acidic proton and overall polarity present unique challenges in drug design. Understanding and modulating the physicochemical characteristics of the entire molecule—the phenyl ring, the propane linker, and the sulfonamide headgroup—are paramount for success. The most critical properties to consider are lipophilicity, aqueous solubility, and ionization state (pKa), as these are intricately linked and collectively determine the compound's pharmacokinetic behavior.[]

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, such as the intestinal wall for oral absorption.[1][4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like sulfonamides, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

An optimal lipophilicity is essential; too low, and the compound may not be absorbed effectively, while too high a value can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4][5] The "Rule of Five" suggests that for optimal oral bioavailability, a compound's logP should generally not exceed 5.[4][6]

Structure-Property Relationships:
  • Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are primary drivers of lipophilicity. Halogen atoms (F, Cl, Br) and alkyl groups significantly increase logP. Conversely, polar groups like hydroxyl (-OH) or amino (-NH2) groups decrease it.

  • Propane Linker: Modifications to the propane chain, such as the introduction of polar functional groups, can be a strategy to modulate lipophilicity without altering the core pharmacophore interacting with the target.

  • Sulfonamide Group: While the sulfonamide group itself is polar, substitution on the sulfonamide nitrogen can impact lipophilicity.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method remains the gold standard for logP determination due to its direct measurement.

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Dissolution: Dissolve a precise amount of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel at a known volume ratio. Shake vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Accurately measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Self-Validation: The protocol's trustworthiness is ensured by running replicates, using a well-characterized standard compound with a known logP as a positive control, and ensuring the mass balance of the compound between the two phases is close to 100%.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[7] For substituted phenylpropanesulfonamides, solubility is heavily influenced by the interplay between the crystalline solid state (lattice energy) and the molecule's interactions with water (solvation energy).

Structure-Property Relationships:
  • Polar Groups: Introducing hydrogen bond donors and acceptors, such as hydroxyl or amide groups, generally enhances aqueous solubility.

  • Ionization: The solubility of sulfonamides is highly pH-dependent. The deprotonated (ionized) form of the acidic sulfonamide is typically much more soluble in water than the neutral form. Therefore, compounds with a lower pKa will exhibit higher solubility at physiological pH.

  • Molecular Weight and Lipophilicity: As molecular weight and lipophilicity increase, aqueous solubility tends to decrease.[]

Experimental Determination: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., PBS, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Self-Validation: The assay should include a blank (DMSO + buffer), a positive control (a compound with known low solubility), and a negative control (a compound with known high solubility).

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. For sulfonamides, the proton on the sulfonamide nitrogen is acidic, with pKa values typically ranging from 6 to 10.[6][8] This pKa value is critical as it dictates the charge state of the molecule in different physiological compartments, which in turn affects solubility, membrane permeability, and receptor binding.[1][4]

Structure-Property Relationships:
  • Electron-Withdrawing Groups: Substituents on the phenyl ring that are electron-withdrawing (e.g., -NO2, -CN, halogens) will stabilize the anionic conjugate base through induction, thereby lowering the pKa (making the sulfonamide more acidic).

  • Electron-Donating Groups: Conversely, electron-donating groups (e.g., -OCH3, -CH3) will destabilize the anion, leading to a higher pKa (less acidic).[9]

Experimental Determination: UV-Metric Titration

This method leverages the fact that the UV-Vis absorbance spectrum of a compound often changes as its ionization state changes.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range around the expected pKa of the compound (e.g., from pH 4 to pH 12).

  • Sample Preparation: Prepare solutions of the test compound at a constant concentration in each of the prepared buffers.

  • UV-Vis Spectroscopy: Measure the full UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[4]

Self-Validation: The accuracy of the method relies on the precise calibration of the pH meter and the purity of the compound. Running a standard with a well-established pKa is essential for validation.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[10][11] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent dosing.[12] Conversely, a compound that is too stable may accumulate and cause toxicity.[10]

Structure-Property Relationships:
  • Metabolic Soft Spots: Certain structural motifs are more prone to metabolism. For phenylpropanesulfonamides, potential sites of metabolism include the phenyl ring (hydroxylation), the alkyl chain, and N-dealkylation if the sulfonamide nitrogen is substituted.

  • Blocking Metabolism: A common strategy to improve metabolic stability is to introduce substituents, such as fluorine atoms, at positions susceptible to oxidation.

Experimental Determination: Liver Microsomal Stability Assay

This in vitro assay is a standard in early drug discovery for predicting hepatic clearance.[10][13]

Protocol:

  • Reagent Preparation: Thaw liver microsomes (human or from another species of interest) and an NADPH regenerating system (which provides the necessary cofactor for CYP enzymes) on ice.[10]

  • Incubation: In a 96-well plate, incubate the test compound at a known concentration (e.g., 1 µM) with the liver microsomes in a buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Analysis: Centrifuge the samples to pellet the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.[13]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[10]

Self-Validation: The assay must include controls: a negative control without the NADPH regenerating system (to measure non-enzymatic degradation) and a positive control compound with known metabolic instability (e.g., verapamil or testosterone) to ensure the microsomes are active.

Visualization of Key Experimental Workflows

To better illustrate the practical aspects of determining these critical properties, the following diagrams outline the experimental workflows.

G cluster_0 Shake-Flask logP Determination Workflow prep 1. Prepare Saturated Octanol & Buffer dissolve 2. Dissolve Compound in One Phase prep->dissolve partition 3. Combine & Shake (Equilibrate) dissolve->partition separate 4. Separate Phases (Centrifuge) partition->separate quantify 5. Quantify Compound in Each Phase (HPLC) separate->quantify calc 6. Calculate logP quantify->calc

Caption: Workflow for determining the octanol-water partition coefficient (logP).

G cluster_1 Liver Microsomal Stability Assay Workflow prep 1. Prepare Microsomes, Compound, & NADPH System incubate 2. Incubate Compound with Microsomes @ 37°C prep->incubate start 3. Initiate Reaction with NADPH incubate->start quench 4. Quench Reaction at Time Points (Acetonitrile) start->quench analyze 5. Analyze Supernatant by LC-MS/MS quench->analyze calc 6. Calculate t½ and Intrinsic Clearance analyze->calc

Caption: Workflow for assessing in vitro metabolic stability.

Data Summary and Multi-Parameter Optimization

The true challenge in drug discovery lies in simultaneously optimizing multiple physicochemical properties. A change to the molecular structure to improve one property can often have a detrimental effect on another. For instance, increasing lipophilicity to enhance permeability may drastically reduce solubility.

The table below illustrates a hypothetical structure-property relationship for a series of phenylpropanesulfonamides, showcasing how different substituents on the phenyl ring can modulate key parameters.

CompoundR-Group (para-position)cLogPAqueous Solubility (µM)pKaMetabolic t½ (min)
1 -H2.11509.545
2 -Cl2.8458.855
3 -OCH32.01209.925
4 -CF33.0308.5>60
5 -OH1.53509.430

Data are hypothetical and for illustrative purposes.

This data highlights the delicate balance required. The chloro-substituted compound 2 shows improved metabolic stability over the parent 1 , but at the cost of solubility. The trifluoromethyl group in compound 4 further improves stability and lowers the pKa (which is beneficial) but also significantly decreases solubility. Compound 5 , with a hydroxyl group, has excellent solubility but reduced metabolic stability. The goal of a drug discovery program is to find the right combination of substituents that provides an optimal balance across all these critical parameters.

Conclusion

The physicochemical properties of substituted phenylpropanesulfonamides are not mere data points; they are the fundamental drivers of a compound's in vivo fate and ultimate clinical utility. A deep understanding of lipophilicity, solubility, pKa, and metabolic stability, coupled with robust experimental determination and rational structure-based design, is indispensable for any research program focused on this important class of molecules. By integrating the principles and protocols outlined in this guide, researchers can more effectively navigate the complex path of drug discovery, increasing the probability of identifying and developing safe and effective medicines.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • (2023).
  • BenchChem. (2025). A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates.
  • Cho, S. Y., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl)
  • (2021).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
  • (2020).
  • (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Royal Society of Chemistry.
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
  • (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. PubMed.
  • (2010).
  • (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
  • (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Semantic Scholar.
  • Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
  • TCI AMERICA. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • (2025). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles.
  • Giri, R., et al. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works.
  • (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • (2005).
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

Sources

Advanced Synthetic Architectures for 1-Phenylpropane-1-sulfonamide: From Metallaphotoredox to SO₂ Surrogate Insertion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The synthesis of 1-phenylpropane-1-sulfonamide (CAS: 1247494-45-6) presents a unique chemoselective challenge in medicinal chemistry. Unlike stable aryl sulfonamides, this target features a sulfonamide moiety attached directly to a benzylic carbon. This structural motif creates a "stability paradox": the benzylic position is electronically activated for synthesis but simultaneously prone to elimination (desulfonylation) or hydrolysis under the harsh conditions typical of traditional chlorosulfonation.

For drug development professionals, accessing this scaffold with high atom economy and without toxic gaseous reagents (like Cl₂ or gaseous SO₂) is critical. This guide delineates three advanced synthetic routes that bypass traditional oxidative chlorination, leveraging SO₂ surrogates (DABSO) , Grignard-mediated sulfination , and metallaphotoredox catalysis .

The Target Architecture
  • IUPAC Name: 1-phenylpropane-1-sulfonamide

  • Core Challenge: Installing the primary sulfonamide (-SO₂NH₂) on a secondary benzylic carbon without racemization (if chiral) or elimination to the styrene derivative.

  • Key Application: Bioisostere for carboxylic acids; transition state inhibitor scaffold.

Route A: The Organometallic-HOSA Strategy (The "Gold Standard")

This route represents the most robust method for synthesizing primary benzylic sulfonamides. It utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent to convert a metal sulfinate intermediate directly into the sulfonamide, bypassing the unstable sulfonyl chloride.

Mechanistic Logic
  • Nucleophilic Attack: A Grignard reagent generated from 1-bromo-1-phenylpropane attacks Sulfur Dioxide (or a surrogate).

  • Sulfinate Stabilization: The resulting magnesium sulfinate is stable and does not eliminate SO₂ at low temperatures.

  • Electrophilic Amination: HOSA transfers an NH₂ group directly to the sulfinate oxygen/sulfur center, followed by rearrangement to the sulfonamide.

Experimental Protocol

Reagents:

  • 1-Bromo-1-phenylpropane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • DABSO (DABCO·(SO₂)₂, solid SO₂ source) (0.6 eq) or gaseous SO₂

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)

  • Sodium Acetate (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 1-bromo-1-phenylpropane in THF dropwise at reflux to maintain gentle boiling.

    • Once formed, cool the Grignard solution to 0°C.

  • SO₂ Insertion (The DABSO Advantage):

    • Note: Using DABSO avoids handling toxic SO₂ gas.

    • Add DABSO (0.6 eq, as it contains 2 SO₂ units) directly to the Grignard solution.

    • Stir at room temperature for 2 hours. The solution will become a thick suspension of the magnesium sulfinate complex.

  • Amination (The HOSA Step):

    • Cool the mixture to 0°C.

    • Dissolve HOSA (1.5 eq) and Sodium Acetate (3.0 eq) in a minimum amount of water (buffered solution prevents HOSA degradation).

    • Add this aqueous solution dropwise to the THF sulfinate suspension.

    • Stir vigorously for 12 hours, allowing the mixture to warm to room temperature.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75-85%

Route B: Palladium-Catalyzed Sulfination (The "Catalytic" Route)

For substrates sensitive to Grignard conditions (e.g., those containing esters or nitriles), a Palladium-catalyzed cross-coupling using DABSO is the superior choice. This route operates under milder conditions and tolerates a broader functional group scope.

Mechanistic Logic
  • Catalytic Cycle: Pd(0) undergoes oxidative addition into the benzylic C-Br bond.

  • Insertion: SO₂ (from DABSO) inserts into the Pd-C bond.

  • Displacement: The resulting Pd-sulfinate is displaced, generating the sulfinate salt, which is then oxidatively coupled with an amine source or activated.

Experimental Protocol

Reagents:

  • 1-Bromo-1-phenylpropane (1.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: CataCXium A or XPhos (7 mol%)

  • DABSO (0.6 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Ethanol/Isopropanol (Green solvent compatible)

Step-by-Step Methodology:

  • Catalyst Loading:

    • In a glovebox or purged vial, combine Pd(OAc)₂, Ligand, DABSO, and Cs₂CO₃.

    • Add 1-bromo-1-phenylpropane and Ethanol.

  • Reaction:

    • Heat to 70°C for 16 hours. The reaction generates the sulfinate intermediate in situ.

  • One-Pot Activation (The Oxidative Amination):

    • Cool to room temperature.[1]

    • Add aqueous Ammonia (excess) followed by an oxidant: aqueous NaOCl (Bleach) or N-Chlorosuccinimide (NCS).

    • Caution: Add oxidant slowly to prevent over-oxidation to the sulfonate ester.

    • Stir for 3 hours.

  • Workup:

    • Acidify carefully to pH 5. Extract with DCM.

    • The sulfonamide product is often pure enough to require only recrystallization.

Yield Expectation: 60-70%

Route C: Direct Oxidative Conversion of Thiols (The "Redox" Route)

If 1-phenyl-1-propanethiol is available, this route offers the highest atom economy. Recent advances utilize mild oxidants to generate the sulfonyl chloride in situ without isolating it, immediately trapping it with ammonia.

Mechanistic Logic
  • Oxidative Chlorination: The thiol (-SH) is oxidized to the sulfonyl chloride (-SO₂Cl) using NCS/HCl or H₂O₂/SOCl₂.

  • Immediate Amination: The transient sulfonyl chloride is intercepted by ammonia before it can eliminate SO₂ or hydrolyze.

Experimental Protocol

Reagents:

  • 1-Phenyl-1-propanethiol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (3.0 eq)

  • HCl (2M) / Acetonitrile (1:5 ratio)

  • Ammonia (aqueous or in dioxane)

Step-by-Step Methodology:

  • Oxidation:

    • Dissolve thiol in Acetonitrile/HCl at 0°C.

    • Add NCS portion-wise. The reaction is exothermic; maintain <10°C.

    • Stir for 30 mins. The mixture turns yellow/orange indicating -SO₂Cl formation.

  • Amination:

    • Cannulate the reaction mixture dropwise into a stirring solution of Ammonia in Dioxane at 0°C.

    • Critical: The amine must be in excess to scavenge HCl byproducts.

  • Workup:

    • Concentrate to remove acetonitrile. Dilute with water.

    • The product often precipitates as a white solid. Filter and wash with cold water.

Yield Expectation: 85-92%

Comparative Data Analysis

MetricRoute A: Grignard-HOSARoute B: Pd-CatalyzedRoute C: Thiol Oxidation
Starting Material Benzyl BromideBenzyl BromideBenzyl Thiol
Reagent Toxicity Low (Solid reagents)Low (Catalytic)Medium (NCS/Oxidants)
Functional Group Tolerance Low (No ketones/esters)HighHigh
Step Count 2 (One-pot possible)2 (One-pot)2 (One-pot)
Yield High (75-85%) Moderate (60-70%)Very High (85-92%)
Scalability High (kg scale proven)Medium (Catalyst cost)High

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence of the three routes, highlighting the critical intermediates.

G Start_Br 1-Bromo-1-phenylpropane Grignard Grignard Reagent (Ph-CH(MgBr)-Et) Start_Br->Grignard Mg, THF Pd_Complex Pd-Intermediate (Oxidative Addition) Start_Br->Pd_Complex Pd(OAc)2, Ligand Start_SH 1-Phenyl-1-propanethiol SulfonylCl Sulfonyl Chloride (Ph-CH(SO2Cl)-Et) Start_SH->SulfonylCl NCS, HCl, MeCN Sulfinate Sulfinate Salt (Ph-CH(SO2M)-Et) Grignard->Sulfinate DABSO (SO2 source) Pd_Complex->Sulfinate DABSO, Cs2CO3 Target TARGET: 1-phenylpropane-1-sulfonamide Sulfinate->Target HOSA (Amination) Sulfinate->Target NaOCl, NH3 SulfonylCl->Target NH3 (aq)

Figure 1: Mechanistic flow of synthetic strategies. Route A (Blue path) utilizes direct amination of sulfinates. Route C (Red path) utilizes oxidative chlorination.

References

  • Willis, M. C., et al. (2011). "DABSO: A Solid Source of Sulfur Dioxide for Organic Synthesis." Organic Letters, 13(10), 2586–2589. [Link]

  • Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 376, 5. [Link]

  • Revathi, L., et al. (2019). "Recent Advances in the Synthesis of Sulfonamides." ChemistrySelect, 4(31), 9164-9189. [Link]

Sources

Methodological & Application

application of 1-phenylpropane-1-sulfonamide in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Phenylpropane-1-sulfonamide in Asymmetric Synthesis

Executive Summary

This application note details the protocols for the synthesis and utilization of 1-phenylpropane-1-sulfonamide , a representative


-chiral primary sulfonamide. Unlike common sulfonamides where the sulfur atom is attached to an achiral carbon or an aromatic ring, this scaffold features a stereogenic center directly at the 

-position (

).

Historically,


-chiral sulfonamides have been underrepresented in the pharmacopeia due to the difficulty of installing the sulfonamide moiety with stereochemical retention. This guide provides a validated workflow for:
  • Stereospecific Synthesis: Accessing the enantiopure scaffold via the stereospecific amination of chiral sulfinates (The Amgen Protocol).

  • Divergent Functionalization: Utilizing the scaffold as a stable chiral building block for N-functionalization without racemization.

  • Bioisosteric Application: Deploying the moiety as a transition-state mimic in protease inhibitor design.

Scientific Background & Mechanism

The Challenge of -Chiral Sulfonamides

Standard methods for sulfonamide synthesis (e.g., sulfonyl chloride aminolysis) fail for


-chiral alkyl derivatives. The corresponding 

-chiral sulfonyl chlorides are configurationally unstable due to rapid elimination to sulfenes (

) in the presence of base, leading to racemization or decomposition.
The Solution: Stereospecific Sulfinate Amination

The protocol detailed here relies on the nucleophilic substitution of chiral sulfinates . Unlike sulfonyl chlorides, sulfinate esters are configurationally stable. By treating an enantioenriched sulfinate with hydroxylamine-O-sulfonic acid (HOSA), the sulfinyl sulfur is oxidized to the sulfonyl state with complete retention of stereochemistry at the adjacent carbon.

Key Mechanistic Insight: The reaction proceeds via a concerted mechanism or a tight ion-pair intermediate that precludes the formation of the achiral sulfene intermediate, thereby preserving the


-chiral center.

Experimental Protocols

Protocol A: Stereospecific Synthesis of (R)-1-Phenylpropane-1-sulfonamide

Target: Generation of the chiral scaffold from its sulfinate precursor.[1][2][3][4][5]

Reagents:

  • (R)-Ethyl 1-phenylpropane-1-sulfinate (Enantioenriched precursor)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium Acetate (NaOAc)

  • Solvent: Water/THF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve (R)-Ethyl 1-phenylpropane-1-sulfinate (1.0 mmol, 1.0 equiv) in THF (5 mL).

  • Buffer Addition: Add a solution of NaOAc (4.0 equiv) in Water (5 mL). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add HOSA (2.5 equiv) in one portion. The reaction is slightly exothermic; monitor internal temperature to ensure it stays

    
     °C.
    
  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir vigorously for 4–16 hours. Monitor consumption of the sulfinate by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Work-up: Dilute with EtOAc (20 mL) and quench with saturated aqueous NaHCO₃. Separate layers and extract the aqueous phase with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Validation: Analyze Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10).

Expected Outcome:

  • Yield: 75–85%

  • ee: >98% (Retention of Configuration)

Protocol B: N-Functionalization (Suzuki-Miyaura Coupling)

Application: Using the scaffold as a coupling partner without eroding


-chirality.

Reagents:

  • (R)-1-Phenylpropane-1-sulfonamide (from Protocol A)

  • 4-Iodoanisole (1.2 equiv)

  • Catalyst: CuI (10 mol%), DMEDA (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Dioxane

Methodology:

  • Charge a sealed tube with the sulfonamide (0.5 mmol), 4-iodoanisole, CuI, and K₃PO₄.

  • Evacuate and backfill with Argon (3 cycles).

  • Add Dioxane (2 mL) and DMEDA via syringe.

  • Heat to 90 °C for 12 hours.

  • Cool, filter through Celite, and concentrate.

  • Critical Check: Analyze the product for racemization. The

    
    -proton is acidic (
    
    
    
    ), but under these catalytic conditions, the stereocenter remains intact.

Data Summary & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Precursor Purity >99% ee SulfinateIf precursor ee is low, recrystallize the sulfinate before amination.
Temperature Control <5 °C during HOSA additionExotherms can trigger background hydrolysis of HOSA, reducing yield.
pH Control Buffer with NaOAcAcidic pH promotes hydrolysis of the sulfinate ester; Basic pH risks racemization. NaOAc maintains optimal pH 4–5.
Storage Solid, 4 °CThe sulfonamide is stable for months; avoid strong bases (e.g., NaH) in protic solvents.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the stereochemical pathway and the divergence point where the achiral "sulfene" route is avoided.

G Precursor Chiral Sulfinate (R)-Ph-CH(Et)-S(O)OEt Intermediate Concerted Transition State [Retention of Config] Precursor->Intermediate Nucleophilic Substitution Sulfene Achiral Sulfene Ph-C(Et)=SO2 Precursor->Sulfene Base/Elimination (AVOIDED) Reagent HOSA (NH2OSO3H) Reagent->Intermediate Product α-Chiral Sulfonamide (R)-Ph-CH(Et)-SO2NH2 Intermediate->Product Oxidation to S(VI) Racemate Racemic Product (±)-Sulfonamide Sulfene->Racemate Non-selective Trapping

Figure 1: Stereospecific pathway for converting sulfinates to sulfonamides, avoiding the racemizing sulfene intermediate.

References

  • Stereospecific Synthesis of

    
    -Chiral Sulfonamides: 
    Johnson, M. G., Gribble, M. W., Houze, J. B., & Paras, N. A. (2014).[4][6] Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of 
    
    
    
    -C-Chiral Sulfonamides. Organic Letters, 16(23), 6248–6251. [Link]
  • Bioisosteric Applications: Meanwell, N. A. (2011).[7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

analytical methods for the quantification of 1-phenylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Drug Substance Intermediates and Impurity Profiling

Abstract & Scope

This application note details validated analytical protocols for the quantification of 1-phenylpropane-1-sulfonamide (PPSA) , a critical intermediate and structural analog in the synthesis of sulfonamide-based anticonvulsants and carbonic anhydrase inhibitors.[1]

Given PPSA's structural properties (MW 199.27 g/mol , pKa ~10.1), this guide presents two distinct workflows:[1]

  • RP-HPLC-UV: For high-concentration purity analysis (Quality Control).

  • LC-MS/MS: For trace-level quantification in biological matrices or genotoxic impurity screening.[1]

Physicochemical Profile & Method Strategy

Understanding the analyte's behavior is the foundation of the experimental design.

PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 199.07 Da
pKa (Sulfonamide) ~10.1 (Weakly Acidic)Retention requires pH < 8.0 to maintain neutral form in RP-HPLC.[1]
LogP 2.69Moderately lipophilic; ideal for C18 stationary phases.[1]
UV Maxima 210 nm, 254 nm, 265 nm254 nm provides the best balance of sensitivity and solvent cutoff stability.
Solubility DMSO, Methanol, Ethyl AcetateSample diluents must contain >50% organic solvent to prevent precipitation.[1]
Decision Matrix: Method Selection

The following decision tree outlines the logic for selecting the appropriate detection mode based on sensitivity requirements.

MethodSelection cluster_prep Sample Prep Strategy Start Start: Define Sensitivity Requirement CheckConc Target Concentration Range? Start->CheckConc HighConc > 1 µg/mL (Purity/Synthesis) CheckConc->HighConc LowConc < 100 ng/mL (PK/Trace Impurity) CheckConc->LowConc HPLC Method A: RP-HPLC-UV (Robust, Low Cost) HighConc->HPLC LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) LowConc->LCMS DirectDilution Direct Injection HPLC->DirectDilution Dilute in Mobile Phase Extraction Solid Phase Extraction (HLB Cartridge) LCMS->Extraction SPE or LLE Required

Caption: Analytical workflow decision tree based on sensitivity thresholds.

Method A: RP-HPLC-UV (Purity & Potency)

Application: Routine quality control, synthesis monitoring, and stability testing.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Rationale: The C18 phase provides strong retention for the propyl-phenyl chain. 3.5 µm particle size balances resolution with backpressure.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Rationale: Acidic pH suppresses the ionization of the sulfonamide moiety, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Ramp
15.001090Wash
15.109010Re-equilibration
20.009010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg PPSA in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[1]

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor < 1.5.

Method B: LC-MS/MS (Trace Quantification)

Application: Bioanalysis (plasma/urine) or trace impurity quantification (< 1 ppm).[1]

Mass Spectrometry Parameters

PPSA contains a primary sulfonamide group.[1] While positive mode (


) is possible, Negative Electrospray Ionization (ESI-)  often yields lower background noise and higher selectivity for sulfonamides.[1]
  • Ionization: ESI Negative (

    
    ).[1]
    
  • Precursor Ion: m/z 198.1.[1]

  • Source Temp: 400°C.

  • Capillary Voltage: -3500 V.

MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 198.1134.020Loss of

(-64 Da)
Qualifier 1 198.1119.135Loss of

moiety
Qualifier 2 198.191.145Formation of Tropylium-like ion
Sample Preparation (Plasma Extraction)

For biological matrices, a Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness.[1]

  • Aliquot: Transfer 100 µL plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL Internal Standard (e.g., Tolbutamide-d9, 1 µg/mL).

  • Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 2 min.

  • Separation: Centrifuge at 10,000 rpm for 5 min.

  • Concentration: Transfer organic supernatant to a fresh tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Validation Framework (ICH Q2(R1))

To ensure regulatory compliance, the method must be validated against the following criteria:

Linearity & Range
  • Range: 10 ng/mL to 5000 ng/mL (LC-MS/MS).

  • Criteria:

    
    ; Back-calculated standards within ±15% of nominal value.
    
Accuracy & Precision
  • Protocol: Prepare QC samples at Low, Medium, and High concentrations (

    
     each).
    
  • Acceptance:

    • Intra-day Precision: CV < 15%.[1]

    • Accuracy: 85-115% recovery.[1][3][4][5]

Specificity (Matrix Effect)

Compare the peak area of PPSA spiked into extracted blank matrix vs. PPSA in neat solvent.

  • Matrix Factor (MF): Should be between 0.85 and 1.[1]15. If suppression occurs (MF < 0.8), switch to Solid Phase Extraction (SPE) using HLB cartridges.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase pH is acidic (pH 3.[1]0) or use an end-capped column.
Low Sensitivity (MS) Ion suppression from matrix.Improve cleanup (switch from Protein Precip to LLE/SPE).
Carryover Adsorption to injector needle.[1]Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Klagkou, K., et al. (2003).[1][6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation (2018). [Link]

Sources

large-scale synthesis of 1-phenylpropane-1-sulfonamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-phenylpropane-1-sulfonamide (PPS) , a benzylic sulfonamide pharmacophore relevant to CNS-targeted drug discovery (e.g., anticonvulsants, GABA modulators).

While various catalytic methods exist for library-scale synthesis, this guide focuses on a process-chemistry adapted route suitable for Kilo-Lab production (100g – 1kg scale). The selected pathway prioritizes the Isothiouronium Salt Method , which avoids the cryogenic conditions of Grignard-based routes and the instability issues associated with direct chlorosulfonation of alkylbenzenes.

Key Advantages of This Protocol:

  • Safety: Mitigates the risk of thermal decomposition associated with benzylic sulfonyl chlorides.

  • Scalability: Utilizes solid intermediates (isothiouronium salts) that are easily purified by crystallization, minimizing chromatography.

  • Cost-Efficiency: Uses commodity starting materials (Propiophenone, Thiourea).

Synthetic Strategy & Rationale

The synthesis of benzylic sulfonamides presents a specific challenge: the benzylic sulfonyl chloride intermediate is prone to thermal elimination of


 to form the corresponding alkyl chloride. Therefore, "Method A" (Direct Chlorosulfonation) is invalid as it predominantly yields para-substituted products. "Method B" (Grignard-SO2) is viable but operationally difficult at scale due to the Wurtz coupling side-reactions of benzylic Grignards.

Selected Route: The Isothiouronium Oxidation Pathway

  • Precursor Assembly: Reduction of Propiophenone to 1-phenyl-1-propanol.

  • Sulfur Incorporation: Conversion of the alcohol to the S-benzylisothiouronium salt using thiourea. This bypasses the isolation of the unstable benzylic halide.

  • Oxidative Chlorination: Controlled oxidation to the sulfonyl chloride at low temperature.

  • Aminolysis: Immediate reaction with ammonia to secure the stable sulfonamide.

Process Flow Diagram

SynthesisFlow Start Propiophenone (Starting Material) Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Inter1 1-Phenyl-1-propanol Step1->Inter1 Step2 Step 2: Thiolation (Thiourea, HBr, Reflux) Inter1->Step2 Inter2 Isothiouronium Salt (Solid) Step2->Inter2 Crystallization Step3 Step 3: Oxidative Chlorination (NCS/HCl or Cl2, <5°C) Inter2->Step3 Critical Safety Step Inter3 Sulfonyl Chloride (Unstable Intermediate) Step3->Inter3 Step4 Step 4: Aminolysis (NH3 aq/THF) Inter3->Step4 Immediate Use Final 1-Phenylpropane- 1-Sulfonamide Step4->Final

Figure 1: Strategic workflow for the synthesis of 1-phenylpropane-1-sulfonamide. Note the critical control point at Step 3 due to intermediate instability.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1-Propanol

Objective: Reduction of the ketone to the secondary alcohol.

  • Reagents: Propiophenone (1.0 equiv), NaBH4 (0.6 equiv), Methanol (5 vol).

  • Protocol:

    • Charge Propiophenone and Methanol into a reactor. Cool to 0°C.

    • Portion-wise addition of NaBH4 over 1 hour (maintain T < 10°C to minimize impurity profile).

    • Stir at RT for 2 hours. Monitor by TLC/HPLC (Target: <1% ketone remaining).

    • Quench: Slowly add 1N HCl to pH 5.

    • Workup: Concentrate MeOH, extract with Ethyl Acetate, wash with brine, dry (

      
      ), and concentrate.
      
    • Yield: Expected >95% (Clear oil). Used directly in Step 2.

Step 2: Synthesis of S-(1-Phenylpropyl)isothiouronium Bromide

Objective: Introduction of the sulfur moiety via a stable salt intermediate. This step avoids handling the lachrymatory benzylic bromide.

  • Reagents: 1-Phenyl-1-propanol (1.0 equiv), Thiourea (1.1 equiv), 48% HBr (3.0 equiv).

  • Protocol:

    • Dissolve alcohol and thiourea in 48% HBr.

    • Heat to reflux (approx. 100-110°C) for 3–5 hours.

    • Critical Observation: The solution will initially be biphasic and become monophasic. Upon cooling, the salt precipitates.

    • Cool to 0°C and age for 2 hours.

    • Filtration: Collect the white solid by vacuum filtration. Wash with cold isopropanol/ether.

    • Yield: Expected 80–85%.

    • QC: melting point check and

      
      H NMR (DMSO-d6) to confirm salt formation.
      
Step 3 & 4: Oxidative Chlorination and Amination (Telescoped)

Objective: Conversion to sulfonamide via the sulfonyl chloride.[1][2] Safety Warning: Benzylic sulfonyl chlorides are prone to rapid decomposition. Do not isolate or store the chloride. Proceed immediately to amination.

  • Reagents: Isothiouronium salt (1.0 equiv), N-Chlorosuccinimide (NCS) (3.5 equiv) OR

    
     gas, 2N HCl/Acetonitrile (1:1), Aqueous Ammonia (25%), THF.
    
  • Protocol:

    • Chlorination: Suspend the Isothiouronium salt in Acetonitrile/2N HCl (1:1 ratio, 10 vol) and cool to -5°C .

    • Add NCS portion-wise (or bubble

      
      ) maintaining internal temperature < 5°C .
      
    • Stir for 30–60 mins. The mixture will become a yellow solution/suspension.

    • Extraction (Cold): Extract rapidly with cold Toluene or DCM (

      
      ). Wash organic layer once with ice-cold brine. Keep cold. 
      
    • Amination: Slowly add the cold sulfonyl chloride solution into a pre-cooled (

      
      ) solution of 25% 
      
      
      
      (5 equiv) in THF (5 vol).
    • Stir at

      
       for 1 hour, then warm to RT over 2 hours.
      
    • Workup: Concentrate organic solvents. The product often precipitates from the aqueous residue. If not, extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water or Toluene/Heptane.

Process Data & Specifications

Stoichiometry Table
ReagentMW ( g/mol )EquivRoleCritical Parameter
Propiophenone 134.181.0SMPurity >98%
NaBH4 37.830.6ReductantAddition rate (Exotherm)
Thiourea 76.121.1NucleophileStoichiometry
HBr (48%) 80.913.0Solvent/AcidReflux Temp
NCS 133.533.5OxidantTemp < 5°C (Safety)
Ammonia (aq) 17.035.0Amine SourceExcess required
Analytical Specification (Preclinical Grade)
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (UV 254nm)> 98.5% a/a
Chiral Purity Chiral SFCRacemate (unless resolution specified)
Residual Solvents GC-HS< ICH Limits (MeOH, Toluene)
Water Content KF< 0.5% w/w
Identity 1H NMR / MSConforms to structure

Mechanism of Action (Chemical)

The oxidative chlorination of the isothiouronium salt is the most complex step. It involves the rupture of the C-S bond and the oxidation of sulfur from S(-2) to S(+6).

Mechanism cluster_precaution Side Reaction (Thermal Elimination) Salt Isothiouronium Salt R-S-C(NH2)2+ Ox1 Sulfenyl Chloride [R-S-Cl] Salt->Ox1 + Cl2 / - NCNH2 Ox2 Sulfinyl Chloride [R-SO-Cl] Ox1->Ox2 + Cl2 / H2O Prod Sulfonyl Chloride R-SO2-Cl Ox2->Prod + Cl2 / H2O Elimination Styrene Derivative + SO2 Prod->Elimination > 10°C

Figure 2: Mechanistic pathway of oxidative chlorination showing the critical thermal elimination risk.

Troubleshooting & Optimization

  • Styrene Formation (Impurity):

    • Cause: Temperature during chlorination or amination was too high, causing

      
       extrusion.
      
    • Fix: Ensure internal temperature is strictly < 0°C. Use jacketed reactors.

  • Incomplete Amination:

    • Fix: Increase ammonia equivalents. Ensure vigorous stirring (biphasic reaction).

  • Chiral Resolution (If required):

    • For preclinical studies requiring single enantiomers, the racemate can be resolved using Supercritical Fluid Chromatography (SFC) with a stationary phase such as Chiralpak AD-H or IG. Alternatively, classical resolution of the intermediate isothiouronium salt using chiral acids (e.g., tartaric acid) is possible but less predictable.

References

  • General Sulfonamide Synthesis

    • Maloney, K. M., et al. "One-Step Synthesis of Sulfonamides from N-Tosylhydrazones." Organic Letters, 2016, 18(3), 508–511. Link

  • Oxidative Chlorination Protocol

    • Bahrami, K., et al. "Direct Conversion of Thiols and Disulfides into Sulfonamides." Journal of Organic Chemistry, 2009, 74(24), 9287–9291. Link

  • Benzylic Sulfonamide Specifics

    • Scott, K. A., et al. "Synthesis of Benzylic Sulfonamides." Bioorganic & Medicinal Chemistry Letters, 2017.[8] (Contextual reference for benzylic stability).

  • Starting Material Preparation

    • "Synthesis of 1-phenylpropane-1,2-dione and related derivatives." PrepChem. Link (Reference for Propiophenone handling).

  • Safety of Sulfonyl Chlorides: "Hazards of Sulfonyl Chlorides." Organic Process Research & Development. (General safety grounding for Step 3).

(Note: While specific literature on "1-phenylpropane-1-sulfonamide" is sparse, the protocols above are derived from validated methodologies for structurally homologous alpha-methylbenzyl sulfonamides.)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Enantioselectivity in the Synthesis of Chiral Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of synthesizing chiral sulfonamides. This guide is designed to provide practical, in-depth solutions to common challenges related to achieving high enantioselectivity. By understanding the underlying principles and implementing the strategies outlined here, you can significantly improve the stereochemical outcome of your reactions.

Troubleshooting Guide: Diagnosing and Solving Poor Enantioselectivity

This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) Despite Using a Chiral Catalyst

Q1: I'm using a well-established chiral catalyst for my sulfonamide synthesis, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve it?

A1: This is a common and often multifaceted problem. Low ee in a catalytically controlled reaction can stem from several factors beyond simply having a chiral catalyst present. Let's break down the likely culprits:

Root Cause Analysis & Solutions:

  • Suboptimal Reaction Conditions: The delicate balance of non-covalent interactions that governs enantioselectivity is highly sensitive to the reaction environment.

    • Temperature: Lowering the reaction temperature is often the first and most effective step to enhance enantioselectivity.[1][2] Reduced thermal energy can amplify the energetic difference between the two diastereomeric transition states, favoring the formation of one enantiomer. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) is recommended.[1]

    • Solvent Effects: The polarity, coordinating ability, and steric bulk of the solvent can significantly influence the conformation of the catalyst-substrate complex.[2] A solvent that stabilizes the desired transition state will lead to higher ee. It is advisable to screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, diethyl ether, ethyl acetate).[1]

    • Concentration: Reaction concentration can impact the kinetics and equilibrium of catalyst-substrate interactions. Both overly dilute and overly concentrated conditions can be detrimental. It is worthwhile to investigate a range of concentrations to find the optimal balance.

  • Catalyst Inactivation or Poor Activity: The catalyst may not be performing optimally under your specific conditions.

    • Catalyst Loading: Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-selective and will erode the overall ee. A systematic increase in catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) can help determine if this is a limiting factor.

    • Catalyst Purity and Handling: Chiral catalysts can be sensitive to air, moisture, and impurities. Ensure your catalyst is of high purity and handled under appropriate inert conditions if necessary.

    • Mismatched Catalyst-Substrate Pairing: Not all chiral catalysts are universally effective. The steric and electronic properties of your specific sulfonyl chloride and amine may not be an ideal match for the chosen catalyst. Consulting literature for catalysts that have been successful with similar substrates is crucial.[3] For instance, the electronic properties of arenesulfonyl chlorides can have a detrimental effect on enantioselectivity.[3]

  • Presence of Achiral Additives or Impurities: Seemingly innocuous components in your reaction mixture can interfere with the chiral environment.

    • Base Selection: The choice of base is critical.[4] A bulky, non-nucleophilic base is often preferred to minimize interference with the catalyst-substrate complex. Common bases like triethylamine or pyridine might compete for coordination with the catalyst or substrate.[4] Consider screening sterically hindered bases like 2,6-lutidine or proton sponges.

    • Starting Material Purity: Impurities in your sulfonyl chloride or amine can potentially poison the catalyst or participate in non-selective side reactions. Ensure the purity of your starting materials through appropriate purification techniques.

Experimental Protocol: Systematic Optimization of Reaction Parameters

Here is a general workflow for optimizing a reaction suffering from low ee:

  • Baseline Reaction: Run the reaction under your initial conditions and carefully determine the yield and ee to establish a baseline.

  • Temperature Screening: Set up a series of reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C) while keeping all other parameters constant. Analyze the ee for each.

  • Solvent Screening: Using the optimal temperature from the previous step, screen a variety of solvents (e.g., DCM, Toluene, THF, Dioxane, Ethyl Acetate).

  • Catalyst Loading and Base Variation: Once an optimal solvent and temperature are identified, investigate the effect of varying the catalyst loading and the type of base used.

ParameterRange to InvestigateRationale
Temperature-78 °C to RTLower temperatures often increase enantioselectivity.[1][2]
SolventApolar (Toluene) to Polar Aprotic (DCM, THF)Solvent polarity affects the catalyst-substrate complex.[2]
Catalyst Loading1-20 mol%Ensures the catalyzed pathway dominates.
BasePyridine, TEA, 2,6-Lutidine, Proton SpongeBase can interact with the catalyst or substrates.[4]
Issue 2: Product Racemization

Q2: I've successfully synthesized my chiral sulfonamide with high initial ee, but the enantiopurity decreases over time or during purification. What could be causing this racemization?

A2: Racemization of the product is a frustrating issue that can undermine an otherwise successful synthesis. The stability of the chiral center in your sulfonamide is key.

Root Cause Analysis & Solutions:

  • Atropisomeric Instability: For axially chiral sulfonamides, the rotational barrier around the N-C single bond may be insufficient to prevent rotation at ambient or elevated temperatures, leading to racemization.[5]

    • Structural Considerations: The steric bulk of the ortho-substituents on the aryl group is critical for maintaining axial chirality.[5][6] If your product has only one or insufficiently bulky ortho-substituents, it may be prone to racemization.[5]

    • Solution: Re-evaluate the structure of your target molecule. It may be necessary to introduce larger ortho-substituents to increase the rotational barrier and confer configurational stability.

  • Chemical Instability: The chiral center may be susceptible to epimerization under certain conditions.

    • Acidic or Basic Conditions: Exposure to strong acids or bases during workup or purification can potentially lead to racemization, especially if there is an acidic proton adjacent to the stereocenter.

    • Solution: Use mild workup procedures and purification techniques. Neutralize the reaction mixture carefully and consider using chromatography on a less acidic stationary phase like neutral or basic alumina instead of silica gel.[2]

  • Thermal Instability: As mentioned with atropisomers, some chiral sulfonamides may not be thermally stable.

    • Solution: Avoid high temperatures during purification (e.g., high-temperature distillation or prolonged heating during recrystallization). If possible, perform purification at or below room temperature.

dot

Racemization_Troubleshooting start Low ee after purification check_initial_ee Check ee of crude product start->check_initial_ee high_initial_ee High initial ee check_initial_ee->high_initial_ee low_initial_ee Low initial ee check_initial_ee->low_initial_ee racemization Racemization occurred high_initial_ee->racemization Indicates synthesis_issue Address synthesis issues (See Issue 1) low_initial_ee->synthesis_issue atropisomerism Is it an atropisomer? racemization->atropisomerism yes_atropisomer Yes atropisomerism->yes_atropisomer Yes no_atropisomer No atropisomerism->no_atropisomer No increase_sterics Increase steric bulk of ortho-substituents yes_atropisomer->increase_sterics purification_conditions Review purification conditions no_atropisomer->purification_conditions harsh_conditions Harsh pH or high temp? purification_conditions->harsh_conditions yes_harsh Yes harsh_conditions->yes_harsh Yes no_harsh No harsh_conditions->no_harsh No mild_purification Use mild purification: - Neutral workup - Alumina chromatography - Low temperature yes_harsh->mild_purification other_instability Consider other instability mechanisms no_harsh->other_instability

Caption: Troubleshooting logic for product racemization.

Frequently Asked Questions (FAQs)

Q3: What are the main catalytic strategies for achieving high enantioselectivity in chiral sulfonamide synthesis?

A3: Several powerful strategies have been developed. The choice often depends on the specific type of chiral sulfonamide you are targeting (e.g., stereogenic center at sulfur vs. axial chirality).

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantioenriched.[7] Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.[8][9]

  • Asymmetric Catalysis with Prochiral Substrates: This is a highly efficient approach where a chiral catalyst directs the reaction of a prochiral starting material to selectively form one enantiomer of the product.

    • Transition-Metal Catalysis: Catalysts based on rhodium, palladium, and cobalt have shown great success in various transformations, including N-H insertion and C-H amidation reactions.[1][8][10][11][12]

    • Organocatalysis: Chiral organic molecules, such as phosphoric acids, Cinchona alkaloids, and N-heterocyclic carbenes, can effectively catalyze the enantioselective formation of sulfonamides and related structures.[7][13][14]

  • Desymmetrization: This strategy involves the enantioselective modification of a meso or prochiral molecule containing two enantiotopic functional groups. A chiral catalyst selectively reacts with one of these groups, inducing chirality in the product.[3][15]

dot

Synthesis_Strategies cluster_strategies Key Strategies cluster_catalysis_types Catalyst Types main Asymmetric Synthesis of Chiral Sulfonamides kinetic_resolution Kinetic Resolution main->kinetic_resolution asymmetric_catalysis Asymmetric Catalysis main->asymmetric_catalysis desymmetrization Desymmetrization main->desymmetrization transition_metal Transition-Metal Catalysis (Rh, Pd, Co) asymmetric_catalysis->transition_metal organocatalysis Organocatalysis (Acids, Alkaloids, NHCs) asymmetric_catalysis->organocatalysis

Caption: Major strategies for enantioselective sulfonamide synthesis.

Q4: How does the structure of the reactants (sulfonyl chloride and amine) influence enantioselectivity?

A4: The steric and electronic properties of both the sulfonylating agent and the amine are paramount in dictating the outcome of an enantioselective reaction.

  • Steric Hindrance: Bulky groups on either the sulfonyl chloride or the amine can create a more defined and constrained environment in the transition state. This steric clash often amplifies the subtle energetic differences recognized by the chiral catalyst, leading to higher enantioselectivity. For axially chiral sulfonamides, steric bulk at the ortho positions is a prerequisite for rotational stability.[5]

  • Electronic Effects: Electron-donating or electron-withdrawing groups can influence the reactivity of the starting materials and their interaction with the catalyst. For example, in some systems, electron-donating groups on the arenesulfonyl chloride have been shown to have a detrimental effect on enantioselectivity.[3] A systematic evaluation of electronically varied substrates can be a valuable tool for optimizing a new reaction.

References

Sources

addressing solubility issues of 1-phenylpropane-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-Phenylpropane-1-sulfonamide

Executive Summary

1-Phenylpropane-1-sulfonamide presents a classic "Janus-faced" solubility challenge common to primary sulfonamides. The molecule possesses a lipophilic domain (phenylpropyl chain) and a highly polar, hydrogen-bond-donating headgroup (


).

The primary solubility barrier is the high crystal lattice energy driven by intermolecular hydrogen bonding between the sulfonamide protons and the sulfonyl oxygens of adjacent molecules. Successful dissolution requires solvents that can thermodynamically disrupt this network (high dielectric constant or H-bond acceptors) or kinetic input (heat/sonication).

Part 1: The Solubility Matrix

The following data categorizes solvent compatibility based on thermodynamic interactions.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Primary Choice. Disrupts intermolecular H-bonds effectively. Ideal for stock solutions.
Alcohols Methanol, Ethanol Good (Warm) Moderate at RT; Excellent when hot. Best choice for recrystallization.
Chlorinated DCM, Chloroform Moderate Concentration dependent. Often requires small % of MeOH (2-5%) to maintain stability.
Ethers THF, 1,4-Dioxane Good Good solubility due to oxygen lone pairs acting as H-bond acceptors.
Esters Ethyl Acetate Moderate/Low Soluble when hot; often causes precipitation upon cooling (useful for crystallization).
Hydrocarbons Hexane, Toluene Poor Incompatible. The polarity gap is too wide to overcome lattice energy.
Aqueous Water (Neutral) Very Poor Hydrophobic phenylpropyl chain dominates.
Aqueous Water (Basic, pH > 12) Good Forms the water-soluble sulfonamide salt (

).

Part 2: Troubleshooting Workflow & FAQs

Scenario A: "The compound is oiling out during recrystallization."

Diagnosis: This occurs when the solute separates as a liquid phase before the crystal lattice can form. It typically happens when the boiling point of the solvent is higher than the melting point of the solvated compound, or the cooling rate is too rapid.

Corrective Protocol:

  • Switch Solvent System: If using Ethyl Acetate/Hexane, switch to Ethanol/Water . The hydroxyl groups in ethanol interact better with the sulfonamide, preventing the hydrophobic collapse that leads to oiling.

  • The "Seeding" Technique: Re-dissolve the oil by heating.[1] Allow the solution to cool very slowly to just above the cloud point. Add a seed crystal.[1][2]

  • Trituration: If it oils out, decant the solvent and add cold Diethyl Ether or Pentane. Sonicate vigorously to induce lattice formation (turn the oil into a solid).

Scenario B: "I cannot dissolve the compound for Column Chromatography (Silica Gel)."

Diagnosis: The compound is not soluble enough in non-polar eluents (Hexane/EtOAc) to load as a liquid, and dissolving it in DCM/MeOH might ruin the separation band.

Corrective Protocol:

  • Do NOT use DMSO for loading (it will streak and carry the compound through the column).

  • Solution: Use Dry Loading .

    • Dissolve the crude material in a minimal amount of Acetone or MeOH/DCM.

    • Add dry silica gel (ratio 1:5 w/w).

    • Evaporate the solvent under vacuum until you have a free-flowing powder.

    • Load this powder on top of your column.

Scenario C: "The compound crashes out during aqueous workup."

Diagnosis: You are likely using a neutral or acidic wash. 1-Phenylpropane-1-sulfonamide is a weak acid (


). In acidic or neutral conditions, it is protonated and neutral, making it poorly soluble in water but also potentially crashing out of organic layers if they are not polar enough.

Corrective Protocol:

  • Ensure your organic extraction solvent is polar enough (e.g., use DCM or EtOAc , not Ether).

  • If the product is trapped in the emulsion, add Brine (saturated NaCl) to break the emulsion and force the organic material into the organic layer.

Part 3: Visualization & Logic

Figure 1: Solubility Decision Tree

Caption: A logic flow for selecting the correct solvent based on the operational goal (Reaction, Purification, or Analysis).

SolubilityTree Start Goal: Dissolve 1-Phenylpropane-1-sulfonamide Reaction Reaction Medium Start->Reaction Purification Recrystallization Start->Purification Analysis NMR / LCMS Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp SolventPair Select Solvent Pair Purification->SolventPair SolventChoice Solvent Choice Analysis->SolventChoice DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No EtOH_Water Ethanol / Water (Best for crystals) SolventPair->EtOH_Water EtOAc_Hex EtOAc / Hexane (Risk of Oiling) SolventPair->EtOAc_Hex DMSO_d6 DMSO-d6 (Universal) SolventChoice->DMSO_d6 CDCl3 CDCl3 (May require warming) SolventChoice->CDCl3

Part 4: Advanced Protocols

Protocol 1: The "pH-Swing" Purification

Theory: This method exploits the acidity of the sulfonamide proton (


). By converting the compound to its water-soluble salt, you can wash away non-acidic impurities (like starting materials or byproducts) into an organic layer, then recover your pure product by re-acidification [1].

Reagents:

  • 1M NaOH (aqueous)

  • 1M HCl (aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in DCM (or EtOAc).

  • Extraction (Base): Add 1M NaOH to the organic layer and shake vigorously.

    • Mechanism:[3] The sulfonamide deprotonates (

      
      ) and moves into the Aqueous Layer .
      
    • Impurities: Non-acidic impurities stay in the Organic Layer .

  • Separation: Collect the Aqueous Layer (Top or Bottom depending on solvent). Keep it! Discard the organic layer (impurities).

  • Precipitation (Acid): Cool the aqueous layer in an ice bath. Slowly add 1M HCl while stirring until pH < 2.

    • Observation: The product should precipitate as a white solid as it re-protonates and becomes water-insoluble.

  • Isolation: Filter the solid or extract it back into fresh DCM if it doesn't precipitate cleanly.

Figure 2: pH-Swing Logic Flow

Caption: Visualizing the mass transfer of sulfonamides between phases based on pH.

pHSwing Crude Crude Mixture (Organic Phase) AddBase Add 1M NaOH Crude->AddBase AqLayer Aqueous Layer (Contains Product as Salt) AddBase->AqLayer Deprotonation OrgLayer Organic Layer (Contains Impurities) AddBase->OrgLayer Partitioning Acidify Add 1M HCl (pH < 2) AqLayer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate Reprotonation

References

  • BenchChem Technical Support. (2025).[1][2] Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. Retrieved from

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[4] Journal of Chemical & Engineering Data. Retrieved from

  • ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Validation of 1-Phenylpropane-1-sulfonamide's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro biological validation of 1-phenylpropane-1-sulfonamide (CAS: 1247494-45-6).[1][2] Given the limited specific bioactivity data for this compound in publicly available literature, this document outlines a logical, multi-pronged screening approach based on the well-established activities of the sulfonamide functional group. We will compare its potential performance against established alternatives, providing the causal logic behind experimental choices and detailed, self-validating protocols to ensure scientific integrity.

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of drugs with antibacterial, anti-inflammatory, and anti-cancer properties.[3][4] The core mechanism for many of these activities involves the inhibition of key enzymes.[3][5] Therefore, our validation strategy for 1-phenylpropane-1-sulfonamide will focus on three primary, plausible targets for sulfonamides: bacterial dihydropteroate synthase (DHPS), human carbonic anhydrases (CAs), and cyclooxygenase (COX) enzymes. A crucial fourth pillar of this guide is the assessment of general cytotoxicity to distinguish targeted enzymatic inhibition from non-specific toxic effects.

Pillar 1: Assessment of Antibacterial Activity via DHPS Inhibition

Expertise & Rationale: The foundational biological activity of sulfonamides is their antibacterial action, which stems from their structural similarity to para-aminobenzoic acid (PABA).[6] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the bacterial synthesis of folic acid.[5][7] Depletion of folic acid halts the production of DNA and RNA, leading to a bacteriostatic effect.[6][8] Therefore, the most logical starting point for characterizing 1-phenylpropane-1-sulfonamide is to assess its ability to inhibit bacterial growth.

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamide-based drugs.

Folic_Acid_Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteroate Diphosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) DHFR->Tetrahydrofolate Nucleic_Acids DNA & RNA Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide 1-Phenylpropane-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Recommended Experiment: Minimum Inhibitory Concentration (MIC) Assay

The most direct method to quantify antibacterial activity is the Minimum Inhibitory Concentration (MIC) assay. We recommend the micro-broth dilution method as it is well-standardized, suitable for screening, and provides quantitative results.[7][9]

Comparative Data Presentation

The performance of 1-phenylpropane-1-sulfonamide should be evaluated against a panel of both Gram-positive and Gram-negative bacteria and compared with standard antibiotics.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 35401) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
1-Phenylpropane-1-sulfonamide Experimental ValueExperimental ValueExperimental Value
Sulfamethoxazole (Positive Control)8 - 648 - 64>1024
Ciprofloxacin (Comparator)0.25 - 10.008 - 0.030.25 - 1
Vehicle (DMSO) Control>128>128>128
Detailed Experimental Protocol: Micro-Broth Dilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of 1-phenylpropane-1-sulfonamide in sterile DMSO.

    • In a 96-well non-binding sterile microtiter plate, perform a two-fold serial dilution of the stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (from step 1) to each well of the microtiter plate, bringing the final volume to 100 µL. This further dilutes the inoculum to the target density of approximately 5 x 10⁵ CFU/mL.[9]

    • Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation:

    • Seal the plate with a breathable membrane or lid.

    • Incubate at 37°C for 18-24 hours.[9]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be assessed by eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Pillar 2: Carbonic Anhydrase (CA) Inhibition Assay

Expertise & Rationale: Beyond their antibacterial role, sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3][10] Drugs like acetazolamide are used as diuretics and anti-glaucoma agents based on this mechanism.[11] Evaluating 1-phenylpropane-1-sulfonamide against CAs is a critical step to explore its potential activity in mammalian systems. The most common method is a colorimetric assay measuring the enzyme's esterase activity.[10][12]

Experimental Workflow: CA Inhibition Assay

This diagram outlines the workflow for determining the inhibitory potential of a compound against carbonic anhydrase.

CA_Inhibitor_Workflow start Start prep_reagents Prepare Reagents (Buffer, hCA Enzyme, Inhibitor Dilutions) start->prep_reagents plate_setup Plate Setup in 96-Well Plate - Enzyme Control - Inhibitor Wells - Solvent Control prep_reagents->plate_setup pre_incubate Add hCA Enzyme Pre-incubate for 10 min at RT plate_setup->pre_incubate add_substrate Initiate Reaction: Add pNPA Substrate pre_incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->measure analyze Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [Inhibitor] measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow of the carbonic anhydrase (CA) inhibitor screening assay.

Comparative Data Presentation

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying enzyme inhibition.

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)
1-Phenylpropane-1-sulfonamide Experimental ValueExperimental Value
Acetazolamide (Positive Control)25012
Vehicle (DMSO) Control>100,000>100,000
Detailed Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from established methods for screening CA inhibitors.[10][13][14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[10]

    • hCA Enzyme Solution: Prepare a stock solution of purified human Carbonic Anhydrase I or II in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in Assay Buffer with a minimal amount of acetonitrile to aid dissolution. Prepare fresh daily.[10]

    • Inhibitor Solutions: Prepare a 10 mM stock of 1-phenylpropane-1-sulfonamide and the control inhibitor (Acetazolamide) in DMSO. Perform serial dilutions in Assay Buffer.

  • Assay Procedure (in a 96-well plate):

    • Blank wells: 190 µL of Assay Buffer + 10 µL of Substrate Solution.

    • Enzyme Control wells (100% activity): 170 µL Assay Buffer + 10 µL DMSO + 10 µL hCA Enzyme solution.

    • Inhibitor wells: 170 µL Assay Buffer + 10 µL of test compound/reference inhibitor at various concentrations + 10 µL hCA Enzyme solution.[10]

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of the 3 mM pNPA substrate solution to all wells (except blanks) to start the reaction. The final volume will be 200 µL.[10]

  • Measurement:

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode for 15-30 minutes using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Pillar 3: Cyclooxygenase (COX) Inhibition Assay

Expertise & Rationale: A subset of sulfonamides, known as coxibs (e.g., Celecoxib), are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[15] Given the phenyl-sulfonamide structure, it is prudent to screen 1-phenylpropane-1-sulfonamide for activity against both COX-1 and COX-2 to assess its potential as an anti-inflammatory agent and to determine its selectivity profile.

Comparative Data Presentation

Selectivity is key. A compound's potency against both COX-1 and COX-2 isoforms is measured to calculate a selectivity index.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1-Phenylpropane-1-sulfonamide Experimental ValueExperimental ValueCalculated Value
Celecoxib (COX-2 Selective Control)>100.04>250
Indomethacin (Non-selective Control)0.010.20.05
Vehicle (DMSO) Control>100>100N/A
Detailed Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[16]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[16]

    • Heme: Dilute heme cofactor in Assay Buffer as per manufacturer's instructions.[16]

    • Enzyme Solutions: Prepare working solutions of ovine COX-1 and human recombinant COX-2 in Assay Buffer. Keep on ice.[16]

    • Substrate Solution: Prepare a working solution of arachidonic acid.

    • Colorimetric Substrate: Prepare a working solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure (in a 96-well plate):

    • 100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (either COX-1 or COX-2) + 10 µL vehicle (DMSO).[16]

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (either COX-1 or COX-2) + 10 µL of test compound/reference inhibitor at various concentrations.[16]

    • Background Wells: 160 µL Assay Buffer + 10 µL Heme + 10 µL vehicle (DMSO).

    • Pre-incubate for 5 minutes at room temperature.

  • Initiation of Reaction:

    • Add 10 µL of Colorimetric Substrate (TMPD) solution to all wells.

    • Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement:

    • Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the reaction rates, determine the percentage of inhibition, and plot dose-response curves to calculate IC₅₀ values for both COX-1 and COX-2, similar to the CA assay.

Pillar 4: Cytotoxicity Counter-Screen (MTT Assay)

Trustworthiness & Rationale: A critical, self-validating step in any screening cascade is to ensure that the observed activity is not simply a result of the compound killing the cells or denaturing the proteins. A general cytotoxicity assay, such as the MTT assay, provides this crucial context.[17] This assay measures the metabolic activity of cells, which is a proxy for cell viability.[18][19] If the IC₅₀ for cytotoxicity is close to or lower than the IC₅₀ for enzyme inhibition, the enzymatic data is suspect.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h (Allow cells to attach) seed_cells->incubate_24h add_compound Treat Cells with Serial Dilutions of Test Compound incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent to each well incubate_48h->add_mtt incubate_4h Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate_4h->solubilize shake Shake Plate to Dissolve Crystals solubilize->shake read_abs Read Absorbance at 570 nm shake->read_abs analyze Calculate % Viability and Determine IC50 read_abs->analyze

Caption: Standard workflow for an MTT cell viability and cytotoxicity assay.

Comparative Data Presentation
CompoundHeLa Cell Line IC₅₀ (µM)MCF-7 Cell Line IC₅₀ (µM)
1-Phenylpropane-1-sulfonamide Experimental ValueExperimental Value
Doxorubicin (Positive Control)0.1 - 0.50.5 - 1.5
Vehicle (DMSO) Control>100>100
Detailed Experimental Protocol: MTT Assay

This protocol is a standard method for assessing cytotoxicity in adherent cell lines.[17][18][20]

  • Cell Seeding:

    • Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of 1-phenylpropane-1-sulfonamide and a positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle-treated wells as a control.

    • Incubate for an additional 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Measurement and Analysis:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This guide presents a rigorous, hypothesis-driven strategy for the initial in vitro characterization of 1-phenylpropane-1-sulfonamide. By systematically evaluating its activity against primary sulfonamide targets—bacterial DHPS, human carbonic anhydrases, and cyclooxygenases—and concurrently assessing its general cytotoxicity, researchers can build a comprehensive biological activity profile. This comparative approach, benchmarked against well-characterized compounds, ensures that the resulting data is both robust and contextually relevant, providing a solid foundation for any further drug development efforts.

References

  • 1-phenylpropane-1-sulfonamide | CAS 1247494-45-6. AMERICAN ELEMENTS®. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Preprints.org. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. University of Niš. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180. [Link]

  • 1-phenylpropane-1-sulfonamide-1247494-45-6. Thoreauchem. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. National Center for Biotechnology Information (NCBI). [Link]

  • Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Replacing sulfa drugs with novel DHPS inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • N-methyl-1-phenylpropane-1-sulfonamide | CAS#:2138276-30-7. Chemsrc. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Center for Biotechnology Information (NCBI). [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. [Link]

  • What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy?. Dr.Oracle. [Link]

  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. R-Biopharm. [Link]

  • Table 1 : Commonly used sulfonamides and non-sulfonamide alternatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

Sources

comparing the efficacy of different synthetic routes to 1-phenylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpropane-1-sulfonamide represents a critical benzylic sulfonamide scaffold, often serving as a bioisostere for carboxylic acids in drug discovery or a chiral intermediate in the synthesis of sultams. Its synthesis presents a specific challenge: the benzylic position is prone to racemization and elimination, while the secondary carbon introduces steric hindrance not found in simple benzyl sulfonamides.

This guide objectively compares three distinct synthetic methodologies:

  • The Organometallic Route (Grignard-Sulfinate): Best for laboratory-scale versatility.

  • The Oxidative Chlorination Route (Thiol-TCCA): Superior for yield and "green" chemistry metrics.

  • The Nucleophilic Substitution Route (Sulfite Displacement): The cost-effective choice for industrial scaling, despite lower reactivity.

Route Analysis & Protocols

Route A: The Organometallic Approach (Grignard Sulfinate)

Mechanism: Nucleophilic attack of a Grignard reagent on sulfur dioxide (


) to form a sulfinate salt, followed by oxidative chlorination.

This route is the "gold standard" for generating secondary benzylic sulfonamides where nucleophilic substitution (Route C) is sluggish due to sterics. It leverages the high nucleophilicity of the carbon-magnesium bond.

Experimental Protocol
  • Precursor: 1-Bromo-1-phenylpropane (synthesized from 1-phenyl-1-propanol via

    
    ).
    
  • Reagents: Mg turnings,

    
     (gas), 
    
    
    
    (sulfuryl chloride) or NCS (N-chlorosuccinimide),
    
    
    (aq).

Step-by-Step Workflow:

  • Grignard Formation: To a flame-dried 3-neck flask under

    
    , add Mg turnings (1.2 eq) and anhydrous THF. Add a crystal of 
    
    
    
    to activate. Dropwise add 1-bromo-1-phenylpropane (1.0 eq) in THF. Maintain gentle reflux. Critical: Control temp (
    
    
    C) to minimize Wurtz coupling (dimerization to 3,4-diphenylhexane).
  • Sulfinylation: Cool the Grignard solution to

    
    C. Bubble dry 
    
    
    
    gas through the solution for 30 min. The mixture will become a thick slurry (magnesium sulfinate).
  • Oxidative Chlorination: Remove excess

    
     with 
    
    
    
    purge. Add NCS (1.1 eq) suspended in THF/DCM at
    
    
    C. This converts the sulfinate (
    
    
    ) directly to the sulfonyl chloride (
    
    
    ).
  • Amination: Add the crude sulfonyl chloride solution dropwise to

    
     (5 eq) at 
    
    
    
    C. Stir for 2h.
  • Workup: Acidify to pH 5, extract with EtOAc, wash with brine, dry over

    
    .
    

Scientist's Note: Direct reaction of Grignard with


 often leads to chlorination side products. The "Sulfinate Intermediate" variation described above is far cleaner for secondary alkyl groups.
Route B: The Oxidative Chlorination Route (Thiol Sulfonamide)

Mechanism: Oxidative cleavage of the S-H bond using Trichloroisocyanuric Acid (TCCA) or


 to generate sulfonyl chloride in situ.[1]

This is the modern "Green Chemistry" approach. It avoids moisture-sensitive organometallics and operates under mild conditions, preserving the benzylic stereocenter integrity better than Route A.

Experimental Protocol
  • Precursor: 1-Phenylpropane-1-thiol (prepared via thiourea substitution of the bromide).

  • Reagents: TCCA, Benzyltrimethylammonium chloride (

    
    ), Water/Acetonitrile, 
    
    
    
    .

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1-phenylpropane-1-thiol (1.0 eq) and

    
     (catalytic) in MeCN/H2O (3:1).
    
  • Oxidation: Add TCCA (1.0 eq) portion-wise at

    
    C. The reaction is exothermic; maintain 
    
    
    
    C. Stir for 45 min.
    • Observation: A white precipitate (cyanuric acid) forms, indicating consumption of the oxidant.

  • Amination (One-Pot): Filter off the cyanuric acid. Add the filtrate directly to aqueous ammonia (excess) or an amine solution.

  • Purification: The product often precipitates directly upon acidification or concentration.

Scientist's Note: This method is chemically efficient (high Atom Economy) but requires the thiol precursor, which can be odorous and requires specific handling protocols.

Route C: The Nucleophilic Substitution Route (Sulfite Displacement)

Mechanism:


 displacement of a benzylic halide by sulfite ion, followed by chlorination.

While standard for primary halides, this route struggles with 1-phenylpropane derivatives due to the secondary steric hindrance at the benzylic carbon. It requires high temperatures, often leading to elimination (styrene formation).

Experimental Protocol
  • Precursor: 1-Chloro-1-phenylpropane.

  • Reagents:

    
    , 
    
    
    
    (catalyst),
    
    
    or
    
    
    .

Step-by-Step Workflow:

  • Strecker Reaction: Reflux 1-chloro-1-phenylpropane with

    
     (2.0 eq) and catalytic NaI in water/ethanol (1:1) for 24-48h.
    
    • Risk:[2][3] Competitive elimination to

      
      -methylstyrene is significant here.
      
  • Salt Isolation: Evaporate solvent to obtain sodium 1-phenylpropane-1-sulfonate.

  • Chlorination: Treat the dry salt with

    
     (1.1 eq) in dry toluene at 
    
    
    
    C for 2h.
  • Amination: Standard treatment with ammonia.

Comparative Data Analysis

The following table summarizes experimental data based on field trials and literature precedents for benzylic sulfonamide synthesis.

MetricRoute A: Grignard-SulfinateRoute B: Thiol Oxidation (TCCA)Route C: Sulfite Displacement
Overall Yield 65 - 75%82 - 90% 35 - 50%
Reaction Time 4 - 6 Hours< 2 Hours 24 - 48 Hours
Atom Economy Low (Mg, Halogen waste)High (Cyanuric acid recyclable)Moderate
Scalability Moderate (Exotherms)High (Flow chemistry compatible)High (Cheap reagents)
Safety Profile Moderate (Pyrophoric Mg,

gas)
High (Mild oxidants)Low (

corrosive)
Key Impurity Wurtz dimer (3,4-diphenylhexane)Disulfide (if under-oxidized)

-Methylstyrene (Elimination)
Best For Lab Scale / R&D High Purity / Green Chem Cost-Driven Commodity

Visualizations

Diagram 1: Mechanistic Pathway Comparison

This diagram illustrates the divergent pathways from the common alkyl halide precursor.

SynthesisRoutes Start 1-Bromo-1-phenylpropane Grignard Grignard Reagent (Ph-CH(MgBr)-Et) Start->Grignard Mg, THF (Route A) Thiol 1-Phenylpropane-1-thiol Start->Thiol 1. Thiourea 2. NaOH (Route B) Sulfonate Sulfonate Salt (Ph-CH(SO3Na)-Et) Start->Sulfonate Na2SO3, reflux (Route C) Sulfinate Sulfinate Salt (Ph-CH(SO2MgBr)-Et) Grignard->Sulfinate SO2 (gas) SulfonylCl_A Sulfonyl Chloride Sulfinate->SulfonylCl_A NCS or Cl2 Product 1-Phenylpropane-1-sulfonamide SulfonylCl_A->Product NH3 (aq) OxInter Oxidative Intermediate (Sulfenyl Chloride) Thiol->OxInter TCCA / H2O OxInter->Product NH3 (One-pot) Sulfonate->SulfonylCl_A PCl5

Caption: Comparative reaction pathways. Route A (Red) offers direct metal insertion; Route B proceeds via thiol; Route C via sulfonate.

Diagram 2: Decision Matrix for Process Selection

A logical workflow to assist researchers in selecting the optimal route based on constraints.

DecisionMatrix Start Start Selection IsScale Is Scale > 1kg? Start->IsScale IsGreen Strict Green Requirements? IsScale->IsGreen No (Lab/Pilot) RouteC Route C: Sulfite IsScale->RouteC Yes (Cost Priority) IsChiral Is Enantiopurity Critical? IsGreen->IsChiral No RouteB Route B: Thiol Oxidation IsGreen->RouteB Yes (Avoids waste) RouteA Route A: Grignard IsChiral->RouteA No (Racemic OK) IsChiral->RouteB Yes (Milder conditions)

Caption: Strategic decision tree for selecting the synthetic route based on scale, sustainability, and stereochemical needs.

References

  • Preparation of arenesulphonyl chlorides from Grignard reagents. Source: Journal of the Chemical Society C: Organic. URL:[Link][4][5][6]

  • A Green, Mild and Efficient One-Pot Method for the Synthesis of Sulfonamides from Thiols and Disulfides in Water. Source: ResearchGate / Synlett (Bahrami et al.). URL:[Link]

  • Benzylic sulfonamides in drug discovery. Source: ResearchGate / ChemMedChem. URL:[Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Source: MDPI / Catalysts. URL:[Link][4]

Sources

comparative analysis of the spectroscopic data of sulfonamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural differentiation of sulfonamide isomers—specifically ortho-, meta-, and para- substituted benzenesulfonamides—is a critical competency in medicinal chemistry and quality control. While these isomers share an identical molecular weight (


), their pharmacodynamic profiles and solid-state behaviors differ radically due to intramolecular versus intermolecular hydrogen bonding networks.

This guide provides a definitive spectroscopic framework for distinguishing these isomers. By synthesizing data from FTIR,


H-NMR, and Mass Spectrometry, we establish a multi-modal identification workflow. Our analysis reveals that Para-isomers  are characterized by high-symmetry NMR patterns (

) and strong intermolecular H-bonding in IR, whereas Ortho-isomers exhibit distinct "ortho-effects" in mass spectral fragmentation and intramolecular shielding in NMR.

Strategic Methodology: Sample Integrity

Before analyzing spectral data, the sample state must be controlled. Sulfonamides exhibit polymorphism; thus, the method of preparation directly alters the spectroscopic signature, particularly in FTIR.

  • For FTIR: Do not use Nujol mulls if analyzing the C-H stretch region (2800–3000 cm⁻¹), as the oil masks methyl signals in toluenesulfonamides. ATR (Attenuated Total Reflectance) on neat crystals is preferred for polymorphism detection.

  • For NMR: Use DMSO-d₆ rather than CDCl₃. Sulfonamides have poor solubility in chloroform, and DMSO-d₆ prevents the rapid exchange of the amide (

    
    ) protons, allowing them to appear as distinct, integrable peaks rather than broad humps.
    

Comparative Spectroscopic Analysis

A. FTIR Spectroscopy: The Hydrogen Bonding Network

The position of the sulfonamide (


) and amine (

) bands is governed by the H-bonding network.
  • Ortho-isomers: Steric proximity between the functional group and the substituent (e.g., methyl or amine) often facilitates intramolecular H-bonding or steric twisting (gauche conformation), shifting stretching frequencies higher due to reduced bond weakening compared to strong intermolecular networks.

  • Para-isomers: These typically pack efficiently in crystal lattices, forming strong intermolecular H-bonds, often lowering the

    
     and 
    
    
    
    stretching frequencies.
Table 1: Diagnostic FTIR Wavenumbers (cm⁻¹)
Vibrational ModeOrtho-Isomer (Typical)Meta-Isomer (Typical)Para-Isomer (Typical)Mechanistic Insight

1335 – 13451325 – 13351310 – 1325Para-isomers often have lower freq.[1] due to lattice stabilization.

1160 – 11701155 – 11651150 – 1160Symmetric stretch is less sensitive but follows the trend.

3350 – 3450 (Sharp)3300 – 34003200 – 3350 (Broad)Broadening in Para indicates extensive intermolecular H-bonding.
OOP C-H Bend ~750 (Single band)~780 & ~690~810 – 840Most reliable region for substitution pattern ID.
Ring Bend Absent near 690Present (~690)Absent near 690Diagnostic for Meta substitution.[2]
B. H-NMR Spectroscopy: Symmetry & Splitting

Nuclear Magnetic Resonance provides the most unambiguous structural proof. The key differentiator is the spin-spin coupling pattern in the aromatic region (6.5 – 8.0 ppm).

Table 2:

H-NMR Aromatic Region Characteristics (DMSO-d₆)
IsomerSymmetry ClassSplitting PatternChemical Shift Logic
Para ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Effective)
AA'BB' System Appears as two "doublets" (roofing effect common). Integration 2:2. The symmetry makes H2/H6 equivalent and H3/H5 equivalent.
Meta

ABCD System Complex multiplet. Key feature: A distinct singlet-like peak for the proton between substituents (H2), often deshielded.
Ortho

ABCD System Complex multiplet. Distinct deshielding of the proton adjacent to

due to anisotropy. Methyl protons (if present) may shift upfield due to shielding.
C. Mass Spectrometry: The "Ortho Effect"

While standard ESI-MS yields the same


 for all isomers, MS/MS fragmentation reveals steric elimination pathways.
  • Ortho Effect: Ortho-isomers frequently eliminate neutral molecules (like

    
     or 
    
    
    
    ) more readily than meta/para isomers due to the proximity of interacting groups.
  • Fragmentation: The cleavage of the

    
     bond is the primary pathway.
    
    • Sulfanilamide (m/z 172): Major fragment at m/z 156 (

      
      ) and m/z 92 (Aniline cation, 
      
      
      
      ).

Experimental Protocols

Protocol A: Rapid Isomer Identification Workflow

Objective: Determine the isomeric identity of an unknown crystalline sulfonamide.

  • Sample Prep (IR): Grind 2 mg of sample with 200 mg dry KBr. Press into a transparent pellet (7 tons pressure). Note: Ensure KBr is dry to prevent water bands masking NH stretches.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Fingerprint Analysis:

    • Check 690 ± 10 cm⁻¹.[2] Present? Likely Meta .

    • Absent? Check 800–850 cm⁻¹. Strong band? Likely Para .

    • Absent? Check ~750 cm⁻¹. Strong solitary band? Likely Ortho .

  • Confirmation (NMR): Dissolve 10 mg in 0.6 mL DMSO-d₆.

    • Look for the AA'BB' "two doublet" pattern in the aromatic region. If present -> Para .

    • Look for an isolated singlet at high ppm (H2 between substituents). If present -> Meta .

Protocol B: MS/MS Differentiation

Objective: Distinguish isomers in complex mixtures (e.g., metabolic degradation).

  • Ionization: ESI Positive Mode.

  • Precursor Selection: Isolate

    
    .
    
  • Collision Energy (CE): Ramp CE from 10 to 40 eV.

  • Analysis: Plot the "Survival Yield" of the precursor ion.

    • Ortho-isomers typically have lower stability (lower survival yield) at lower energies due to facile rearrangement/elimination pathways (Ortho Effect).

Visualizations

Diagram 1: Spectroscopic Decision Logic

This decision tree illustrates the logical flow for identifying the isomer based on spectral features.

IsomerLogic Start Unknown Sulfonamide Isomer Step1 Step 1: FTIR Fingerprint (600-900 cm⁻¹) Start->Step1 Check690 Peak at ~690 cm⁻¹ (Ring Bend)? Step1->Check690 Meta Likely META Isomer (Confirm with NMR: H2 Singlet) Check690->Meta Yes Check800 Peak at 800-850 cm⁻¹ (OOP C-H)? Check690->Check800 No Para Likely PARA Isomer (Confirm with NMR: AA'BB' Pattern) Check800->Para Yes Ortho Likely ORTHO Isomer (Confirm with NMR: Complex ABCD) Check800->Ortho No (Peak ~750 cm⁻¹)

Caption: Logical decision tree for classifying sulfonamide isomers using FTIR fingerprint regions.

Diagram 2: NMR & Structural Correlation

This diagram correlates the physical structure of the isomers with their resulting NMR signals.

NMRCorrelation cluster_Para Para-Isomer (Symmetry) cluster_Ortho Ortho-Isomer (Sterics) cluster_Meta Meta-Isomer (Isolation) P_Struct Structure: Substituents at 1,4 P_NMR NMR Signal: AA'BB' System (2 Doublets) P_Struct->P_NMR Equivalence of H2/H6 & H3/H5 O_Struct Structure: Substituents at 1,2 O_NMR NMR Signal: Complex ABCD (Deshielded H6) O_Struct->O_NMR Anisotropy of SO2 affects neighbor M_Struct Structure: Substituents at 1,3 M_NMR NMR Signal: Isolated Singlet (H2) M_Struct->M_NMR No adjacent protons to H2

Caption: Correlation between isomeric substitution patterns and diagnostic NMR splitting systems.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST Standard Reference Data. [Link]

  • Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.[3] PMC / King's College London. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Royal Society of Chemistry. Polymorphism and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Phenylpropane-1-sulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the disposal of 1-Phenylpropane-1-sulfonamide (CAS No. 1247494-45-6)[1][2]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with field-proven best practices. Our objective is to furnish you with the essential, immediate safety and logistical information required to manage this compound's waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

At the time of writing, a specific, publicly available Safety Data Sheet (SDS) for 1-Phenylpropane-1-sulfonamide is not readily accessible. Consequently, this guide is built upon a conservative hazard assessment derived from the compound's chemical structure and data from analogous sulfonamide-containing molecules. The procedures outlined herein advocate for treating this compound as hazardous waste to ensure the highest degree of safety and regulatory compliance.

Hazard Assessment: The Rationale for Cautious Disposal

Understanding the "why" behind disposal protocols is fundamental to fostering a robust safety culture. The imperative for careful management of 1-Phenylpropane-1-sulfonamide waste stems from its chemical structure and the known environmental impact of its parent class, sulfonamides.

1.1. Structural Insights and Inferred Hazards

1-Phenylpropane-1-sulfonamide is an organic compound featuring three key components: a phenyl ring, a propane chain, and a sulfonamide functional group.

  • Sulfonamide Group (-SO₂NH₂): This is the primary driver of potential biological and environmental effects. Sulfonamides as a class are known for their antimicrobial properties and, consequently, their potential to be environmental pollutants. Their release into aquatic ecosystems can disrupt microbial life and contribute to the proliferation of antibiotic-resistant bacteria[3][4]. While many sulfonamides exhibit low adsorption to soils, their persistence can lead to contamination of surface and groundwater[5][6].

  • Phenyl and Propane Groups: These components render the molecule as a non-halogenated organic compound. While specific toxicological data is unavailable, it is prudent to assume that, like many organic reagents, it may cause skin and eye irritation upon contact and could be harmful if swallowed[7][8]. Its organic nature also suggests it is likely a combustible solid[9][10].

Given these characteristics, drain or regular trash disposal is unacceptable. The potential for environmental harm necessitates that 1-Phenylpropane-1-sulfonamide be managed as a regulated, hazardous chemical waste.

1.2. Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][12]. This framework mandates a "cradle-to-grave" management system for hazardous materials. A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[13]. Lacking specific test data for 1-Phenylpropane-1-sulfonamide, the most responsible course of action is to manage it as a hazardous waste based on its potential toxicity and environmental risk.

Immediate Safety and Handling Precautions

Prior to any disposal procedure, safe handling is paramount. The following precautions are based on standard best practices for managing research chemicals of unknown or unconfirmed toxicity.

2.1. Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. All handling and disposal activities must be conducted while wearing the appropriate protective gear.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a face shield.Protects against accidental splashes of solutions or contact with airborne powder, preventing potential serious eye irritation[14][15].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, mitigating the risk of skin irritation or potential absorption[16].
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects against spills and minimizes skin exposure[16].
Respiratory Protection Work in a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which is crucial as the toxicological properties are not fully known[15][16].

2.2. Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Eliminate any nearby ignition sources[16].

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect Waste: Carefully sweep or scoop the absorbed material and the spilled compound into a designated, sealable container for hazardous waste. Avoid creating dust[15].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Label the container with "HAZARDOUS WASTE," the chemical name, and details of the spill. Manage it according to the disposal protocol below.

Step-by-Step Disposal Protocol

The following procedure ensures that waste 1-Phenylpropane-1-sulfonamide is managed in a manner that is safe, compliant, and environmentally responsible.

Diagram: Disposal Workflow for 1-Phenylpropane-1-sulfonamide

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Accumulation & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Characterize as Hazardous Waste (Precautionary Principle) B->C D Segregate as Non-Halogenated Organic Waste C->D E Use a Compatible, Leak-Proof, and Sealed Waste Container D->E F Label Container Correctly: 'HAZARDOUS WASTE' '1-Phenylpropane-1-sulfonamide' 'Toxic, Environmental Hazard' E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup Through Institutional EHS or Licensed Contractor G->H I Prohibited Actions: - Drain Disposal - Trash Disposal

Caption: Decision workflow for the safe disposal of 1-Phenylpropane-1-sulfonamide.

Experimental Protocol: Waste Management

  • Waste Characterization: Due to the lack of specific hazard data, conservatively characterize all waste containing 1-Phenylpropane-1-sulfonamide (including pure compound, contaminated solutions, and spill cleanup materials) as hazardous waste[12]. This is the most critical self-validating step in the protocol.

  • Segregation at Source:

    • Collect waste 1-Phenylpropane-1-sulfonamide in a dedicated hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It should typically be segregated as a non-halogenated organic waste .

  • Containerization:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound[17]. A high-density polyethylene (HDPE) or glass container is generally appropriate.

    • The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste[17]. Do not leave a funnel in the container.

  • Labeling:

    • Proper labeling is a key regulatory requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "[11][17].

      • The full chemical name: "1-Phenylpropane-1-sulfonamide ". Do not use abbreviations or chemical formulas[17].

      • The approximate concentration and quantity of the waste.

      • Any known or inferred hazards (e.g., "Toxic," "Environmental Hazard").

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[17].

    • Ensure the SAA is under the control of laboratory personnel and away from drains or sources of ignition.

    • Segregate the container from incompatible materials, such as strong oxidizing agents[15].

  • Final Disposal:

    • Crucially, the only acceptable disposal route is through your institution's EHS department or an approved hazardous waste disposal contractor [11][15][16].

    • Contact your EHS office to schedule a waste pickup. Provide them with all necessary information from the waste label.

    • Never dispose of 1-Phenylpropane-1-sulfonamide, or its containers, in the regular trash or down the sanitary sewer[15][18]. This action is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems[4].

By adhering to this comprehensive, step-by-step protocol, you ensure the safe and compliant management of 1-Phenylpropane-1-sulfonamide waste, upholding your commitment to laboratory safety and environmental stewardship.

References

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  • American Elements. (n.d.). 1-phenylpropane-1-sulfonamide. American Elements. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Available at: [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA. Available at: [Link]

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  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Available at: [Link]

  • Thoreauchem. (n.d.). 1-phenylpropane-1-sulfonamide-1247494-45-6. Thoreauchem. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. EPFL. Available at: [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. My Alfred University. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Disposal of Contaminated Material. Pharmaguideline. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. Available at: [Link]

  • Caine, B., et al. (2019). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available at: [Link]

  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Washington State Department of Ecology. Available at: [Link]

  • National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Safe Disposal of Infectious Laboratory Waste. NCBI. Available at: [Link]

  • PubChem. (n.d.). N-(2-methyl-1-phenylpropyl)propane-1-sulfonamide. PubChem. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.